molecular formula C11H12N2O2 B142510 (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 CAS No. 764661-22-5

(R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4

Numéro de catalogue: B142510
Numéro CAS: 764661-22-5
Poids moléculaire: 208.25 g/mol
Clé InChI: SCVLPUZALILIEN-IKMBEDGYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4, also known as (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4, is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-methyl-3-(2,4,5,6-tetradeuteriopyridine-3-carbonyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-13-6-4-9(11(13)15)10(14)8-3-2-5-12-7-8/h2-3,5,7,9H,4,6H2,1H3/i2D,3D,5D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVLPUZALILIEN-IKMBEDGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)C2CCN(C2=O)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Mass Spectrometric Analysis of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 , a deuterated internal standard used in the quantification of specific tobacco alkaloids and synthesis impurities.

Unlike the more common Cotinine (1-methyl-5-(3-pyridyl)-2-pyrrolidinone), this molecule—often abbreviated as MNP —features a carbonyl linker at the 3-position of the pyrrolidone ring. It is a critical impurity in synthetic nicotine production and a degradation product in e-liquids, requiring distinct mass spectrometric transitions for accurate monitoring.

Chemical Identity & Structural Context

To perform accurate MS analysis, one must first distinguish this analyte from its structural isomers. MNP is a


-keto lactam , which significantly influences its fragmentation pattern compared to the direct bi-aryl bond found in Cotinine.
FeatureSpecification
Analyte Name (R,S)-1-Methyl-3-nicotinoylpyrrolidin-2-one-d4
Common Abbreviation MNP-d4
Unlabeled CAS 125630-28-6 (Racemic)
Chemical Formula

Molecular Weight ~208.25 g/mol (assuming

-pyridine labeling)
Role Internal Standard (IS) for Nicotine Impurity Profiling
Key Structural Feature Nicotinoyl group attached to C3 of the N-methylpyrrolidone ring

Critical Note on Isotopologues: Most commercial "nicotinoyl" deuterated standards carry the deuterium label on the pyridine ring (


), derived from deuterated nicotinic acid precursors. This guide assumes a pyridine-

labeling pattern, resulting in a mass shift of +4 Da relative to the native compound (

205

209). Always verify the Certificate of Analysis (CoA) for your specific lot, as pyrrolidone-ring labeling is synthetically possible but less common.

Experimental Protocol: LC-MS/MS Workflow

The following protocol is designed for high-sensitivity trace analysis in complex matrices (e.g., plasma, urine, or e-liquid formulations).

A. Sample Preparation (Solid Phase Extraction)

Direct injection is discouraged due to the high polarity of the pyrrolidone ring, which leads to ion suppression.

  • Conditioning: Mixed-mode cation exchange (MCX) cartridges (30 mg/1 cc). Condition with MeOH followed by water.

  • Loading: Acidify sample (pH < 3) to ensure protonation of the pyridine nitrogen (

    
    ) and load.
    
  • Washing: Wash with 5%

    
     in water (removes neutrals/acids) followed by MeOH (removes hydrophobic interferences).
    
  • Elution: Elute with 5% formic acid in MeOH. The acidic elution disrupts the ionic interaction.

  • Reconstitution: Evaporate and reconstitute in Mobile Phase A.

B. Chromatographic Conditions[4][10][12][13][14]
  • Column: C18 Polar-Embedded or HILIC column (e.g., Waters Acquity HSS T3, 2.1 x 100 mm, 1.8 µm). Standard C18 often fails to retain this polar lactam.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 0-1 min (5% B), 1-5 min (Linear to 90% B), 5-6 min (Hold 90% B).

C. Mass Spectrometry Parameters (ESI+)[13]
  • Ionization: Electrospray Ionization (Positive Mode).

  • Source Voltage: 3500 V.

  • Desolvation Temp: 500°C.

  • Cone Gas: 150 L/hr.

Mass Spectral Fragmentation Analysis

The fragmentation of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 is driven by the stability of the acyl-pyridinium cation. Unlike nicotine (which fragments to the pyrrolidine ring,


 84), MNP fragmentation is dominated by the cleavage of the ketone linker.
Fragmentation Pathway Logic
  • Precursor Ion (

    
    ):  The protonated molecule appears at 
    
    
    
    209.1
    (assuming
    
    
    ).
  • Primary Fragmentation (Alpha-Cleavage): The bond between the carbonyl carbon and the C3 of the pyrrolidone ring is the weakest link, energetically favored to produce the resonance-stabilized nicotinoyl cation .

    • Unlabeled shift:

      
       205 
      
      
      
      106.
    • Deuterated shift:

      
       209 
      
      
      
      110.
  • Secondary Fragmentation (CO Loss): The nicotinoyl cation can lose carbon monoxide (CO) to form the pyridinium cation.

    • Unlabeled shift:

      
       106 
      
      
      
      78.
    • Deuterated shift:

      
       110 
      
      
      
      82.
MRM Transition Table

Use these transitions for Multiple Reaction Monitoring (MRM).

AnalytePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)Type
MNP (Native) 205.1106.13022Quantifier
MNP (Native) 205.178.13035Qualifier
MNP-d4 (IS) 209.1 110.1 3022Quantifier
MNP-d4 (IS) 209.1 82.1 3035Qualifier
Visualizing the Fragmentation Pathway

The following diagram illustrates the mechanistic cleavage of the d4-labeled standard.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 209.1 (d4-Pyridine Label) Intermediate Alpha-Cleavage (C-C Bond Break) Parent->Intermediate Collision Induced Dissociation Frag1 Nicotinoyl-d4 Cation (Quantifier) m/z 110.1 Intermediate->Frag1 Charge Retention on Pyridine Neutral Neutral Loss: 1-Methyl-2-pyrrolidone (Radical/Neutral) Intermediate->Neutral Frag2 Pyridinium-d4 Cation (Qualifier) m/z 82.1 Frag1->Frag2 Loss of Carbonyl NeutralCO Neutral Loss: CO (28 Da) Frag1->NeutralCO

Figure 1: Proposed fragmentation pathway for (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 showing the generation of the primary nicotinoyl quantifier ion.

Analytical Challenges & Troubleshooting

Isomeric Interference

MNP is an isomer of Cotinine-carboxylate derivatives and Pseudooxynicotine precursors.

  • Resolution: MNP must be chromatographically resolved from Cotinine (

    
     177) and Hydroxycotinine (
    
    
    
    193). While masses differ, source fragmentation of labile metabolites (like glucuronides) can produce isobaric interferences.
  • Check: Monitor the ratio of the 110/82 transitions. If the ratio deviates >20% from the neat standard, co-eluting matrix interference is present.

Deuterium Exchange

If the deuterium labels are located on the pyrrolidone ring (specifically C3), they may be subject to H/D exchange in acidic mobile phases or during protic extraction steps.

  • Validation Step: Incubate the IS in the reconstitution solvent for 24 hours and monitor for signal loss of

    
     and appearance of 
    
    
    
    .
  • Note: This is rarely an issue if the label is on the pyridine ring.

Validation Framework (Self-Validating System)

To ensure the trustworthiness of your data, implement this validation logic:

  • Linearity Check: The response ratio (Analyte Area / IS Area) must be linear (

    
    ) across the dynamic range (typically 1–1000 ng/mL).
    
  • IS Suppression Test: Compare the absolute peak area of MNP-d4 in a neat solvent standard vs. a post-extraction spiked matrix sample.

    • Acceptance: Matrix Factor between 0.85 and 1.15.

  • Cross-Talk Evaluation: Inject a high-concentration sample of native MNP (upper limit of quantification) and monitor the MNP-d4 transition.

    • Acceptance: Signal in the IS channel must be < 0.5% of the typical IS response.

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis S1 Sample + MNP-d4 IS S2 SPE Extraction (MCX Cartridge) S1->S2 S3 Elution & Reconstitution (Mobile Phase A) S2->S3 A1 Separation (HILIC/Polar C18) S3->A1 A2 ESI+ Source (3.5 kV) A1->A2 A3 MRM Detection 209.1 -> 110.1 A2->A3

Figure 2: Step-by-step analytical workflow from sample spiking to MRM detection.

References

  • Toronto Research Chemicals. (R,S)-1-Methyl-3-nicotinoylpyrrolidine (MNP) Product Information. (Identifies the specific structure and CAS 125630-28-6). Link

  • Biomall. (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 Reference Standard.[1] (Confirms commercial availability of the deuterated standard). Link

  • Benowitz, N. L., et al. "Nicotine and Metabolites determination in human plasma by ultra performance liquid chromatography–tandem mass spectrometry." Journal of Chromatography B, 2010. (Establishes baseline protocols for nicotine metabolite IS usage). Link

  • Flora, J. W., et al. "Method for the determination of nicotine and its metabolites in urine by LC-MS/MS." Journal of Chromatographic Science, 2014. (Details fragmentation patterns of pyridine-containing alkaloids). Link

  • CASAA. "Evaluation of e-cigarettes: Impurity Profiling." (Identifies MNP as a specific tobacco impurity distinct from Cotinine). Link

Sources

NMR data for (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4

Abstract

This technical guide provides a comprehensive analysis of the anticipated Nuclear Magnetic Resonance (NMR) data for the deuterated nicotine metabolite, (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and stereochemical complexities of the molecule and their manifestations in ¹H and ¹³C NMR spectra. By explaining the causality behind experimental choices and data interpretation, this guide serves as a valuable resource for the characterization of isotopically labeled compounds in metabolic and pharmacokinetic studies.

Introduction

(R,S)-1-Methyl-3-nicotinoylpyrrolidone is a metabolite of nicotine, the primary psychoactive alkaloid in tobacco.[1] The study of nicotine metabolism is crucial for understanding tobacco dependence, developing smoking cessation therapies, and assessing the risk associated with tobacco use.[2][3][4] Isotopically labeled metabolites, such as (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4, are invaluable tools in this research, particularly in studies utilizing mass spectrometry to trace metabolic pathways and quantify analyte concentrations in biological matrices.[5]

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structure elucidation and purity assessment of such labeled compounds. This guide provides a detailed theoretical analysis of the ¹H and ¹³C NMR spectra of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4, offering insights into the expected spectral features based on the principles of NMR and the known data of the non-deuterated parent compound.

Chemical Structure and Assumed Deuteration Pattern

The structure of (R,S)-1-Methyl-3-nicotinoylpyrrolidone consists of a pyrrolidone ring substituted with a methyl group at the nitrogen (N1) and a nicotinoyl group at the third carbon (C3). The molecule possesses a chiral center at C3, leading to the existence of (R) and (S) enantiomers. This guide considers the racemic mixture.

For the purpose of this technical guide, a plausible deuteration pattern for the "-d4" isotopologue is assumed to be at the N-methyl group and the C2 position of the pyrrolidone ring. This assumption is based on common synthetic strategies for introducing deuterium labels, where a deuterated methylating agent (e.g., CD₃I) is used, and a deuterium atom is introduced at a position adjacent to a carbonyl group via enolization under deuterated conditions.

Diagram 1: Molecular Structure and Assumed Deuteration Pattern

Caption: Structure of (R,S)-1-Methyl-3-nicotinoylpyrrolidone with assumed d4-labeling.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of the deuterated compound is expected to show significant differences compared to its non-deuterated counterpart due to the substitution of protons with deuterium. The most notable change will be the absence of a signal for the N-methyl protons and one of the C2 protons.

Table 1: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constants (J, Hz)Notes
H-2' (Py)~8.7s-
H-6' (Py)~8.6d~4.5
H-4' (Py)~8.2dt~8.0, 1.8
H-5' (Py)~7.4dd~8.0, 4.5
H-3~3.5m-Chiral center, complex coupling
H-5~2.8, ~2.6m-Diastereotopic protons
H-4~2.4, ~2.1m-Diastereotopic protons
H-2~3.0m-Remaining proton at C2
N-CD₃---Signal absent due to deuteration

Note: Chemical shifts are predicted based on related structures and are solvent-dependent. Py = Pyridine ring.

Key Interpretive Points:

  • N-Methyl Group: The signal corresponding to the N-CH₃ protons, typically found around 2.3-2.5 ppm, will be absent in the ¹H NMR spectrum.

  • C2 Protons: In the non-deuterated compound, the C2 protons would appear as a multiplet. With one proton replaced by deuterium, the remaining proton will exhibit a simplified multiplet pattern.

  • Pyrrolidone Ring Protons (H-3, H-4, H-5): These protons will form a complex set of multiplets due to spin-spin coupling and the diastereotopic nature of the methylene protons at C4 and C5 arising from the C3 chiral center.[6]

  • Nicotinoyl Protons: The aromatic protons of the nicotinoyl group are expected to appear in the downfield region of the spectrum (7.4-8.7 ppm) with characteristic coupling patterns for a 3-substituted pyridine ring.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will also be significantly affected by deuteration. Carbons directly bonded to deuterium will exhibit a triplet in the proton-coupled spectrum due to C-D coupling and may show a slight upfield isotopic shift. In a proton-decoupled spectrum, the signal for the deuterated carbon will be significantly reduced in intensity or absent, depending on the spectrometer settings.

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (¹H-decoupled)Notes
C=O~198s
C-2' (Py)~153s
C-6' (Py)~151s
C-4' (Py)~137s
C-3' (Py)~133s
C-5' (Py)~124s
C-5~57s
C-2~55s (broad/weak)Attached to Deuterium
C-3~45sChiral center
N-CD₃~40s (broad/weak)Attached to Deuterium
C-4~28s

Note: Chemical shifts are predicted based on related structures and are solvent-dependent. Py = Pyridine ring.

Key Interpretive Points:

  • Deuterated Carbons (N-CD₃ and C-2): The signals for these carbons will be of very low intensity in a standard proton-decoupled ¹³C NMR experiment due to the absence of the Nuclear Overhauser Effect (NOE) enhancement from attached protons and longer relaxation times. In a proton-coupled spectrum, the N-CD₃ signal would appear as a septet, and the C-2 signal as a triplet.

  • Quaternary Carbons: The carbonyl carbon and the substituted carbons of the pyridine ring will appear as sharp singlets.[7]

  • Pyrrolidone Ring Carbons: The remaining carbons of the pyrrolidone ring (C-3, C-4, C-5) will give rise to signals in the aliphatic region of the spectrum.

Experimental Protocols

Acquiring high-quality NMR data is paramount for accurate structural analysis. The following is a generalized protocol for the analysis of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4.

5.1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble and which has minimal overlapping signals with the analyte. Common choices include chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts of exchangeable protons.[8]

  • Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.[9]

5.2. NMR Data Acquisition

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

Diagram 2: NMR Data Acquisition and Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Solvent Solvent Selection (e.g., CDCl3) Concentration Dissolve Sample (5-10 mg in 0.6 mL) Solvent->Concentration Standard Add Internal Standard (e.g., TMS) Concentration->Standard H1_NMR 1D ¹H NMR Standard->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR Processing Fourier Transform & Phasing TwoD_NMR->Processing Integration Integration & Peak Picking Processing->Integration Assignment Spectral Assignment Integration->Assignment Structure Structure Verification Assignment->Structure

Caption: Workflow for NMR analysis of the deuterated compound.

Data Interpretation and Quality Control

A self-validating system for NMR data interpretation involves cross-verification of information from different experiments.

  • ¹H NMR Integration: The relative integrals of the proton signals should correspond to the number of protons giving rise to each signal. For instance, the aromatic protons should integrate to 1H each, while the methylene groups should integrate to 2H (or 1H for the deuterated C2 position).

  • HSQC Cross-peaks: The HSQC spectrum should show correlations between each proton and the carbon to which it is attached. The absence of a cross-peak for a protonated carbon suggests potential issues with the data or assignment.

  • HMBC Correlations: Long-range correlations observed in the HMBC spectrum are key to confirming the connectivity of the molecular skeleton. For example, a correlation between the H-2' proton of the pyridine ring and the carbonyl carbon would confirm the attachment of the nicotinoyl group to the pyrrolidone ring.

  • Purity Assessment: The presence of unexpected signals in the ¹H or ¹³C NMR spectra may indicate the presence of impurities, such as residual solvents or synthetic byproducts.[8]

Conclusion

The NMR spectral analysis of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 is a powerful method for its structural confirmation and purity assessment. While this guide is based on a plausible assumed deuteration pattern, the principles of interpretation remain the same regardless of the specific positions of the deuterium atoms. A thorough understanding of the effects of isotopic labeling on NMR spectra, combined with a systematic approach to data acquisition and analysis, is essential for any researcher working with such compounds.

References

  • Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity. PMC. [Link]

  • Protocol - Nicotine Metabolite Ratio - Serum and Saliva. National Institutes of Health. [Link]

  • Nicotine Metabolite Ratio (NMR) Prospectively Predicts Smoking Relapse: Longitudinal Findings From ITC Surveys in Five Countries. PMC. [Link]

  • Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. PMC - NIH. [Link]

  • Stability of the Nicotine Metabolite Ratio in Smokers of Progressively Reduced Nicotine Content Cigarettes. Ovid. [Link]

  • 1H NMR (500 MHz, CDCl3) δ. The Royal Society of Chemistry. [Link]

  • The Use of the Nicotine Metabolite Ratio as a Biomarker to Personalize Smoking Cessation Treatment: Current Evidence and Future Directions. PMC. [Link]

  • Effects of Nicotine on SH-SY5Y Cells: An NMR-Based Metabolomic Study. MDPI. [Link]

  • 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0330663). NP-MRD. [Link]

  • The Formation of 1-Methyl-3-nicothinoylpyrrolidine from Nicotine-1'-oxide. Semantic Scholar. [Link]

  • CAS No : 125630-28-6 | Product Name : 1-Methyl-3-nicotinoylpyrrolidin-2-one. Pharmaffiliates. [Link]

  • Deuterium-enriched, nicotine-derived compounds observed in smoke as a... ResearchGate. [Link]

  • Showing Compound 1-Methylnicotinamide (FDB022188). FooDB. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. pubs.acs.org. [Link]

  • sample 13C NMR spectra of compounds with common functional groups. YouTube. [Link]

  • N-methylene signals of the 1 H NMR spectrum of compound 1a (C 6 D 6 ):... ResearchGate. [Link]

  • Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue. PMC. [Link]

  • Pathways of nicotine metabolism. | Download Scientific Diagram. ResearchGate. [Link]

  • NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. University of Wisconsin. [Link]

  • Nicotine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.
  • 13-C NMR - How Many Signals. Master Organic Chemistry. [Link]

  • Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study. MDPI. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]

  • Controlled radical polymerization of vinyl ketones using visible light. pubs.rsc.org. [Link]

Sources

metabolic pathway of 1-Methyl-3-nicotinoylpyrrolidone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Methyl-3-nicotinoylpyrrolidone (MNP) .

Executive Summary for Researchers: Unlike canonical nicotine metabolites (e.g., Cotinine, trans-3'-hydroxycotinine), 1-Methyl-3-nicotinoylpyrrolidone is primarily a synthetic intermediate and impurity associated with the chemical synthesis of racemic nicotine. Its presence in biological samples or drug formulations serves as a definitive biomarker for synthetic nicotine (non-tobacco derived) rather than endogenous metabolic processing.

Consequently, this guide is structured to address two distinct "metabolic" contexts critical for drug development:

  • Synthetic Anabolism: The chemical pathway by which MNP is formed (Origin).

  • Xenobiotic Catabolism: The putative biological pathway by which MNP is cleared if ingested (Toxicokinetics).

PART 1: MOLECULAR IDENTITY & PHYSICOCHEMICAL PROFILING

Before analyzing the pathways, we must distinguish MNP from its structural isomers to prevent analytical cross-talk.

1.1 Structural Characterization

MNP is often confused with Cotinine due to nomenclature similarities, but they are chemically distinct.

Feature1-Methyl-3-nicotinoylpyrrolidone (MNP) Cotinine
CAS Registry 125630-28-6 (racemic)486-56-6
Structure Nicotinoyl group (C=O) at C3 of pyrrolidone ringPyridine ring directly at C5 of pyrrolidone ring
Formula C₁₁H₁₂N₂O₂C₁₀H₁₂N₂O
Molecular Weight 204.22 g/mol 176.22 g/mol
Origin Synthetic Impurity (Chemical Synthesis)Metabolite (CYP2A6 oxidation of Nicotine)
Key Functional Group

-Keto-lactam (highly reactive)
Lactam
1.2 The "Synthetic Fingerprint"

In the context of Next-Generation Nicotine Delivery (NGND) systems, MNP is a Critical Synthetic Impurity (CSI) . Its detection in plasma or e-liquid formulations confirms the use of chemically synthesized nicotine (often via the N-vinylpyrrolidone route) rather than tobacco extraction.

PART 2: THE SYNTHETIC METABOLIC PATHWAY (ORIGIN)

For process chemists and toxicologists, understanding the origin of MNP is prerequisite to controlling it. MNP is the obligate intermediate in the "One-Pot" synthesis of racemic nicotine.

2.1 The Condensation Mechanism

The formation of MNP occurs via a Claisen-type condensation.

  • Precursors: Ethyl Nicotinate + N-Vinylpyrrolidone (or N-Methylpyrrolidone).

  • Catalyst: Strong base (KOtBu or NaH).

  • Intermediate: The enolate attacks the ester, forming the 1,3-dicarbonyl equivalent—MNP .

2.2 Visualization of the Synthetic Pathway

The following diagram illustrates the chemical "metabolism" (synthesis) where MNP acts as the central node before reduction to Nicotine.

SyntheticPathway Precursor1 Ethyl Nicotinate MNP 1-Methyl-3-nicotinoylpyrrolidone (MNP) [Target Intermediate] Precursor1->MNP Base-Cat. Condensation (Claisen) Precursor2 N-Vinylpyrrolidone Precursor2->MNP Myosmine Myosmine (Cyclic Imine) MNP->Myosmine Acid Hydrolysis & Decarboxylation (-CO2) Nicotine Racemic Nicotine (Final Product) MNP->Nicotine Direct Reduction (Alternative Route) Nornicotine Nornicotine Myosmine->Nornicotine Reduction (NaBH4) Nornicotine->Nicotine Eschweiler-Clarke Methylation

Figure 1: The chemical genesis of MNP. Note that MNP must be decarboxylated and reduced to form Nicotine. Incomplete reaction leads to MNP contamination in the final product.

PART 3: BIOLOGICAL METABOLIC FATE (CLEARANCE)

When MNP is ingested (e.g., as an impurity in synthetic nicotine pouches or vapes), it functions as a xenobiotic . Because it is not an endogenous alkaloid, its metabolism follows standard Phase I/II detoxification principles.

Note on Causality: There is limited empirical data on MNP pharmacokinetics in humans. The following pathway is derived from Structure-Activity Relationship (SAR) analysis of analogous


-keto-lactams and nicotinoyl derivatives.
3.1 Phase I: Carbonyl Reduction (Major Pathway)

The most reactive site on MNP is the exocyclic ketone (the nicotinoyl carbonyl).

  • Enzyme: Cytosolic Carbonyl Reductase (CBR1) or Alcohol Dehydrogenase.

  • Mechanism: Stereoselective reduction of the C=O group to a hydroxyl group.

  • Product: 1-Methyl-3-(hydroxy-3-pyridylmethyl)-2-pyrrolidinone (MNP-Alcohol).

  • Significance: This increases polarity and water solubility for renal excretion.

3.2 Phase I: Pyridine N-Oxidation (Minor Pathway)

Similar to nicotine, the pyridine nitrogen is susceptible to oxidation.

  • Enzyme: Flavin-containing Monooxygenase (FMO3) or CYP2A6.

  • Product: MNP-N-Oxide .

3.3 Phase II: Glucuronidation

The hydroxylated metabolite (MNP-Alcohol) serves as a substrate for conjugation.

  • Enzyme: UGT (UDP-glucuronosyltransferase).

  • Product: MNP-O-Glucuronide .

3.4 Visualization of Putative Clearance Pathway

This diagram models the predicted toxicokinetic fate of MNP in the human liver.

BiologicalClearance MNP MNP (Parent Xenobiotic) Alcohol MNP-Alcohol (Reduced Metabolite) MNP->Alcohol Carbonyl Reductase (CBR1) NOxide MNP-N-Oxide MNP->NOxide Oxidation (FMO3/CYP) RingOpen Nicotinoyl-GABA Deriv. (Hydrolysis Product) MNP->RingOpen Lactamase/Hydrolysis (Putative) Glucuronide MNP-O-Glucuronide (Renal Excretion) Alcohol->Glucuronide Glucuronidation (UGT)

Figure 2: Predicted biological clearance map. The reduction of the ketone to an alcohol is the most thermodynamically favored Phase I modification.

PART 4: ANALYTICAL PROTOCOLS & DETECTION

To validate the presence of MNP (and thus confirm the synthetic origin of a nicotine sample), the following LC-MS/MS protocol is recommended.

4.1 Sample Preparation
  • Matrix: E-liquid or Plasma.

  • Extraction: Dilute-and-shoot (E-liquid) or Protein Precipitation (Plasma) using Acetonitrile with 0.1% Formic Acid.

  • Internal Standard: Use Cotinine-d3 (due to structural similarity) or synthesize MNP-d3 .

4.2 Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3), 2.1 x 100 mm, 2.5 µm.

  • Mobile Phase A: Water + 10mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Methanol.

  • Gradient: 5% B to 95% B over 8 minutes. MNP is more polar than nicotine and will elute earlier than Cotinine.

4.3 Mass Spectrometry Transitions (MRM)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
MNP 219.1 [M+H]+106.1 (Nicotinoyl)25
MNP (Qualifier)219.1 [M+H]+78.1 (Pyridine)40
Cotinine 177.1 [M+H]+80.128

References

  • ChemicalBook. (2023).[1] (R,S)-1-Methyl-3-nicotinoylpyrrolidone Structure and Properties. Link

  • Reynolds American Inc. Science. (2021). Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. Link

  • National Institutes of Health (NIH). (2017). Structural Studies of Nicotinoids: Cotinine versus Nicotine. PubMed. Link

  • Google Patents. (2013). Process for the preparation of (r,s)-nicotine (US20130030187A1). Link

  • BOC Sciences. (2023). Stable Isotope Labelled Impurities and Standards.

Sources

Navigating Metabolic Fate: A Technical Guide to the In Vivo Stability of Deuterated Nicotine Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, has emerged as a pivotal strategy in modern drug development to enhance pharmacokinetic profiles. This guide provides an in-depth technical exploration of the principles and practices for evaluating the in vivo stability of deuterated nicotine metabolites. We will dissect the underlying mechanism of the deuterium kinetic isotope effect (KIE), detail the metabolic pathways of nicotine, and provide field-proven protocols for preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage deuteration to create safer and more effective therapeutics.

Introduction: The Deuterium Kinetic Isotope Effect in Drug Metabolism

In pharmaceutical sciences, a primary goal is to modulate the metabolic fate of a drug to optimize its therapeutic window. Many drugs are cleared from the body through metabolic processes, often catalyzed by cytochrome P450 (CYP) enzymes.[1][2] These enzymes frequently mediate reactions involving the cleavage of a carbon-hydrogen (C-H) bond, which can be the rate-determining step in a drug's metabolism.[1]

The Deuterium Kinetic Isotope Effect (KIE) is a powerful tool that leverages a fundamental principle of physical chemistry to slow this process.[1] Due to its greater mass (one proton and one neutron), a deuterium atom (²H or D) forms a stronger, more stable covalent bond with carbon than a hydrogen atom (¹H).[1] Consequently, a carbon-deuterium (C-D) bond has a lower zero-point vibrational energy and requires more energy to break.[1]

If the cleavage of this bond is the rate-limiting step in a metabolic pathway, substituting hydrogen with deuterium at that specific molecular position will decrease the reaction rate.[3] This "metabolic switching" can lead to several desirable outcomes:

  • Improved Pharmacokinetic (PK) Profiles: A slower rate of metabolism can increase a drug's half-life (t½) and overall exposure (Area Under the Curve, AUC).[4][5]

  • Reduced Dosing Frequency: Longer half-life may allow for less frequent administration, improving patient adherence.[4][5]

  • Enhanced Safety: Deuteration can reduce the formation of potentially toxic metabolites.[5]

  • Consistent Systemic Exposure: Slower metabolism can lead to lower peak-to-trough fluctuations in plasma concentrations, potentially reducing adverse effects.[4]

The U.S. Food and Drug Administration (FDA) recognizes deuterated versions of existing drugs as New Chemical Entities (NCEs), a designation that provides a period of market exclusivity and encourages innovation in this space.[6][7][8] The approval of deutetrabenazine, a deuterated version of tetrabenazine, validated this strategy, demonstrating tangible clinical benefits derived from its improved pharmacokinetic profile.[4][9]

The Metabolic Landscape of Nicotine

To strategically apply deuteration, a thorough understanding of the target molecule's metabolic pathway is essential. Nicotine is extensively metabolized, primarily in the liver, with the cytochrome P450 enzyme CYP2A6 playing the dominant role.[2][10]

Primary Metabolic Pathways:

  • C-Oxidation (70-80%): The most significant pathway is the CYP2A6-catalyzed 5'-oxidation of the pyrrolidine ring to form an unstable nicotine-Δ1′(5′)-iminium ion.[11][12] This intermediate is then converted by the cytosolic enzyme aldehyde oxidase to cotinine , the major metabolite of nicotine.[13][14]

  • N-Oxidation (4-7%): The flavin-containing monooxygenase 3 (FMO3) enzyme catalyzes the formation of nicotine-N'-oxide.[13][15]

  • Glucuronidation (3-5%): Uridine diphosphate-glucuronosyltransferase (UGT) enzymes directly conjugate nicotine to form nicotine-N-β-glucuronide.[13][15]

  • N-Demethylation (<1%): A minor pathway, also catalyzed by CYP enzymes, leads to the formation of nornicotine.[13]

Cotinine itself is further metabolized, primarily by CYP2A6, to trans-3'-hydroxycotinine (3HC).[2][10] The conversion of nicotine to cotinine is the rate-limiting step in nicotine's overall clearance.[12] Therefore, the C-H bonds at the 5' position of the pyrrolidine ring are the primary targets for deuteration to enhance metabolic stability.

Nicotine_Metabolism Nicotine Nicotine Iminium_Ion Nicotine-Δ1′(5′)-iminium Ion Nicotine->Iminium_Ion CYP2A6 (Rate-Limiting) Nornicotine Nornicotine Nicotine->Nornicotine CYP2A6/2B6 Nicotine_N_Oxide Nicotine-N'-Oxide Nicotine->Nicotine_N_Oxide FMO3 Nicotine_Glucuronide Nicotine-N-Glucuronide Nicotine->Nicotine_Glucuronide UGT Cotinine Cotinine Iminium_Ion->Cotinine Aldehyde Oxidase Hydroxycotinine trans-3'-Hydroxycotinine Cotinine->Hydroxycotinine CYP2A6

Caption: Primary metabolic pathways of nicotine.

In Vivo Study Design for Deuterated Nicotine

Evaluating the impact of deuteration requires a meticulously designed in vivo pharmacokinetic study. Rodent models, particularly rats, are commonly used for initial PK screening due to their well-characterized metabolic systems and practical handling.[16][17]

Experimental Workflow

The following diagram outlines a typical workflow for a comparative in vivo pharmacokinetic study.

InVivo_Workflow cluster_PreStudy Pre-Study Phase cluster_Study In-Life Phase cluster_PostStudy Bioanalytical & Data Phase Animal_Acclimation Animal Acclimation & Health Check Group_Assignment Group Assignment (e.g., Nicotine vs. d-Nicotine) Animal_Acclimation->Group_Assignment Dose_Prep Dose Formulation (Vehicle Selection) Dosing Compound Administration (e.g., IV, PO, IP) Dose_Prep->Dosing Group_Assignment->Dosing Sample_Collection Serial Blood Sampling (e.g., via tail vein) Dosing->Sample_Collection Plasma_Processing Plasma Isolation (Centrifugation) Sample_Collection->Plasma_Processing Sample_Prep Sample Preparation (SPE or LLE) Plasma_Processing->Sample_Prep LCMS_Analysis LC-MS/MS Quantification Sample_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (e.g., AUC, t½, CL) LCMS_Analysis->PK_Analysis

Caption: Workflow for a comparative in vivo pharmacokinetic study.

Step-by-Step Protocol: Rodent Pharmacokinetic Study

This protocol provides a generalized framework. Specifics such as dose, vehicle, and sampling times must be optimized based on preliminary in vitro data and study objectives.

1. Animal Model Selection and Acclimation:

  • Model: Male Sprague-Dawley or Wistar rats (250-300g) are standard.
  • Acclimation: House animals for at least one week prior to the study under controlled conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

2. Group Assignment and Dosing:

  • Groups: Randomly assign animals to groups (n=3-5 per group/time point).
  • Group 1: Vehicle Control
  • Group 2: Nicotine (Non-deuterated)
  • Group 3: Deuterated Nicotine
  • Dose Formulation: Prepare solutions in a suitable vehicle (e.g., saline, PEG400/water).
  • Administration: Administer the compound via the desired route, typically intravenous (IV) for assessing clearance or oral (PO) for assessing oral bioavailability.

3. Biological Sample Collection:

  • Matrix: Plasma is the primary matrix for PK analysis.
  • Method: Collect blood samples (approx. 100-200 µL) serially from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).
  • Time Points: A typical sampling schedule for an IV dose might be: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours.
  • Processing: Immediately after collection, centrifuge the blood (e.g., 2000 x g for 10 min at 4°C) to separate the plasma. Transfer the plasma supernatant to a clean, labeled tube and store at -80°C pending analysis.

Bioanalytical Methodology: LC-MS/MS Quantification

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying nicotine and its metabolites in biological matrices due to its high sensitivity and specificity.[18][19][20]

Step-by-Step Protocol: Sample Preparation and Analysis

1. Sample Preparation (Protein Precipitation - High Throughput):

  • Thaw: Thaw plasma samples on ice.
  • Aliquot: In a 96-well plate, aliquot 25 µL of each plasma sample, calibration standard, and quality control (QC) sample.[18]
  • Add Internal Standard: Add 5 µL of a working solution of deuterated internal standards (e.g., Nicotine-d4, Cotinine-d3) to each well.[21]
  • Precipitate: Add 100 µL of cold acetonitrile (or methanol containing 1% ammonium carbonate) to each well to precipitate plasma proteins.[18]
  • Mix & Centrifuge: Mix the plate thoroughly (e.g., vortex for 2 minutes). Centrifuge the plate (e.g., 4000 rpm for 10 minutes) to pellet the precipitated protein.
  • Transfer: Carefully transfer the supernatant to a clean 96-well plate for injection into the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • LC System: A UPLC® (Ultra-Performance Liquid Chromatography) system is recommended for fast analysis times.[18]
  • Column: A reverse-phase column such as a Waters UPLC® BEH Phenyl or BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) provides good separation.[18][19]
  • Mobile Phase: A gradient elution using water with a modifier (e.g., 0.2% ammonium hydroxide or 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.[19]
  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 4000) operated in Multiple Reaction Monitoring (MRM) mode.[21]
  • Ionization: Electrospray Ionization (ESI) in positive mode is standard for nicotine and its metabolites.
  • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each analyte and its corresponding internal standard.
  • Example Transitions:
  • Nicotine: m/z 163.2 → 130.1[20]
  • Cotinine: m/z 177.4 → 98.3[20]
  • Nicotine-d4 (IS): m/z 167.0 → 134.0

Data Interpretation and Expected Outcomes

The primary output of the in vivo study is plasma concentration-time data for both the deuterated and non-deuterated compounds. This data is then used to calculate key pharmacokinetic parameters.

Comparative Pharmacokinetic Data

The table below illustrates hypothetical data comparing the pharmacokinetic profiles of standard nicotine and a strategically deuterated version (e.g., at the 5' position).

ParameterAbbreviationStandard Nicotine (Hypothetical)Deuterated Nicotine (Hypothetical)Expected Change
Half-Life t½ (hr)2.04.5Increase
Clearance CL (L/hr/kg)1.10.5Decrease
Area Under the Curve AUC (ng*hr/mL)4501000Increase
Maximum Concentration Cmax (ng/mL)150175May Increase
Volume of Distribution Vd (L/kg)3.23.2No Significant Change

Interpretation:

A successful deuteration strategy targeting the primary site of metabolism should result in a significant decrease in clearance (CL) and a corresponding increase in half-life (t½) and total drug exposure (AUC) .[4] The volume of distribution (Vd) is not expected to change significantly, as deuteration does not typically alter the physicochemical properties that govern drug distribution.[5] The Cmax may increase due to reduced first-pass metabolism if administered orally.

Conclusion

The strategic deuteration of nicotine, guided by a deep understanding of its metabolic pathways, presents a compelling approach to modulating its pharmacokinetic profile. By leveraging the deuterium kinetic isotope effect to slow the rate-limiting, CYP2A6-mediated oxidation, it is possible to significantly enhance metabolic stability. This guide provides a comprehensive framework for the in vivo evaluation of such compounds, from robust study design and detailed bioanalytical protocols to the interpretation of pharmacokinetic data. The successful application of these principles can pave the way for the development of novel therapeutics with improved efficacy, safety, and patient compliance.

References

  • Allied Academies. (2025, March 30). CYP2A6 and nicotine metabolism: The key enzyme in tobacco addiction.
  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (n.d.). Biochemistry of nicotine metabolism and its relevance to lung cancer.
  • Shu, L., et al. (n.d.). Catalytic mechanism of cytochrome P450 for N-methylhydroxylation of nicotine: reaction pathways and regioselectivity of the enzymatic nicotine oxidation. Dalton Transactions (RSC Publishing).
  • BenchChem. (n.d.). Understanding deuterium kinetic isotope effect in drug metabolism.
  • GPnotebook. (2018, August 16). Nicotine metabolism and smoking.
  • ClinPGx. (n.d.).
  • Charles River Laboratories. (n.d.).
  • Guengerich, F. P. (n.d.). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions.
  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (n.d.). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers.
  • Tanner, J. A., & Tyndale, R. F. (2017). Variation in CYP2A6 Activity and Personalized Medicine. MDPI.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). CYP2A6.
  • (n.d.).
  • Al-Ghamdi, M., et al. (2022). Animal Models to Investigate the Impact of Flavors on Nicotine Addiction and Dependence.
  • Cohen, A., et al. (n.d.). Animal Models of Nicotine Exposure: Relevance to Second-Hand Smoking, Electronic Cigarette Use, and Compulsive Smoking. Frontiers.
  • Rotstein, D. M. (n.d.).
  • Ovid. (n.d.). Nicotine and metabolites determination in human plasma by ultra performance liquid chromatography–tandem mass spectrometry. [Link]

  • Ingenza Ltd. (2025, August 15).
  • Salamandra. (2025, January 31).
  • Kumar, P., et al. (n.d.). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers.
  • Wang, M. (2017, November 21). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine.
  • (2025, August 7). Animal Models to Investigate the Impact of Flavors on Nicotine Addiction and Dependence.
  • O'Dell, L. E. (n.d.). Rodent models of nicotine reward: What do they tell us about tobacco abuse in humans?.
  • Jackson, K. J., & Muldoon, P. P. (n.d.). Rodent models for nicotine withdrawal.
  • Baskin, L. B., et al. (1998, July). A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring. PubMed.
  • Benowitz, N. L., & Jacob, P., 3rd. (1993, March). Nicotine and cotinine elimination pharmacokinetics in smokers and nonsmokers. PubMed.
  • Semantic Scholar. (n.d.). A rapid LC-MS-MS method for the determination of nicotine and cotinine in serum and saliva samples from smokers: validation and comparison with a radioimmunoassay method.
  • FDA Law Blog. (2017, July 16).
  • ResearchGate. (n.d.).
  • JDSupra. (2017, July 10).
  • ResearchGate. (2025, August 10). Solid-Phase Extraction and HPLC Assay of Nicotine and Cotinine in Plasma and Brain.
  • National Cancer Institute. (n.d.).
  • Pen-Ash, Z. D., & El-Kattan, A. F. (2018, August 13). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals.
  • St. Helen, G., et al. (n.d.). Nicotine delivery, retention, and pharmacokinetics from various electronic cigarettes.
  • Malaysian Journal of Analytical Sciences. (2023, December 29). Preconcentration and determination of nicotine in tobacco samples by dispersive micro-solid phase extraction and.
  • ClinicalTrials.gov. (n.d.).
  • BioPharma Services. (2021, November 16). Clinical Research Spotlight: Nicotine Method.
  • Clunes, M. T., & Tarran, R. (n.d.). In Vivo Versus In Vitro Airway Surface Liquid Nicotine Levels Following Cigarette Smoke Exposure.
  • MyBioSource Learning Center. (2017, August 31).

Sources

Technical Guide: Certificate of Analysis for (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the Certificate of Analysis (CoA) for (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 .

Advanced Characterization & Application of Stable Isotope Internal Standards in Bioanalysis

Executive Summary

In the high-stakes environment of pharmaceutical development and forensic toxicology, the Certificate of Analysis (CoA) is not merely a receipt; it is the primary defense against data corruption. This guide dissects the CoA for (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 (hereafter referred to as MNP-d4 ), a critical deuterated internal standard used in the quantification of nicotine impurities and metabolites.[1]

MNP is a specific oxidation product and impurity related to nicotine and cotinine. Its deuterated analog, MNP-d4, serves as a Stable Isotope Labeled (SIL) Internal Standard for LC-MS/MS assays.[1] The reliability of your quantitative data depends entirely on the isotopic purity, chemical integrity, and stability defined in this document.

The Molecule: Structural Logic & Function

To interpret the CoA, one must first understand the molecule's behavior. MNP-d4 is designed to mimic the physicochemical properties of the target analyte (MNP) while providing a distinct mass shift.

  • Chemical Name: (R,S)-1-Methyl-3-nicotinoylpyrrolidin-2-one-d4[1]

  • Chemical Structure: A pyrrolidin-2-one (lactam) ring substituted at the 3-position with a nicotinoyl (pyridine-3-carbonyl) group.[1]

  • Isotopic Labeling: Typically, the deuterium atoms are located on the pyridine ring (

    
    ).[1] This placement is strategic; protons on the pyridine ring are non-exchangeable under standard physiological and analytical conditions, preventing "label loss" (H/D exchange) that would ruin the assay.
    
  • Stereochemistry: The (R,S) designation indicates a racemic mixture.[1] Since the unlabeled analyte in biological matrices is often racemic (or racemizes during extraction due to keto-enol tautomerism at the C3 position), a racemic IS provides the best chromatographic overlap.

Table 1: Chemical Specification Summary
ParameterSpecificationTechnical Rationale
Molecular Formula

Mass shift of +4 Da ensures separation from the M+0 and M+1/M+2 natural isotopes of the analyte.[1]
Molecular Weight ~208.25 g/mol Calculated based on D = 2.014 Da.[1]
Solubility Methanol, DMSO, WaterHigh polarity due to the lactam and pyridine moieties.
pKa ~3.5 (Pyridine N)Basic enough to protonate in LC-MS (+ESI), but the lactam reduces overall basicity compared to nicotine.[1]

Anatomy of the Certificate of Analysis

A compliant CoA for MNP-d4 must validate three critical pillars: Identity , Isotopic Enrichment , and Chemical Purity .[1]

Identity: The Fingerprint

The CoA must prove the structure is correct.

  • 
    -NMR (Proton NMR): 
    
    • Expectation: A clean spectrum showing the pyrrolidone ring protons (multiplets at ~2.0–3.5 ppm) and the N-methyl singlet (~2.9 ppm).[1]

    • The "d4" Signature: The aromatic region (typically 7.0–9.0 ppm for pyridine) should be silent or show only tiny residual peaks.[1] This silence confirms the deuterium replacement on the pyridine ring.

  • Mass Spectrometry (MS):

    • Expectation: The parent ion

      
       should be observed at 
      
      
      
      .[1]
    • Fragmentation: MS/MS should yield product ions consistent with the loss of the deuterated pyridine moiety or the pyrrolidone ring.

Isotopic Purity: The "Zero Contribution" Rule

This is the most critical parameter for an Internal Standard.

  • Isotopic Enrichment: Typically

    
     or 
    
    
    
    .
  • Unlabeled (d0) Content: This must be minimized. If the standard contains significant d0 (unlabeled MNP), spiking the IS into a blank sample will create a false positive signal for the analyte.

    • Threshold: The contribution of d0 from the IS should be

      
       of the analyte's Lower Limit of Quantification (LLOQ).[2][3][4]
      
Chemical Purity
  • HPLC Purity:

    
     (Area %). Impurities are less critical for an IS than for a calibration standard, provided they do not interfere with the analyte peak (isobaric interference).[1]
    
  • Residual Solvents: Toluene or THF are often used in synthesis.[1] The CoA should quantify these via GC-HS, as they can suppress ionization in LC-MS.

Analytical Methodologies (SOPs)

The following protocols describe how to validate the material upon receipt, ensuring the CoA data holds true in your specific laboratory environment.

LC-MS/MS Validation Protocol

Objective: Confirm the retention time match with the analyte and verify the absence of "Cross-Talk" (signal interference).

Workflow:

  • Stock Preparation: Dissolve 1 mg MNP-d4 in 1 mL MeOH (Free base form). Store at -20°C.

  • MRM Setup (Positive ESI):

    • Analyte (MNP):

      
       (Loss of pyrrolidone fragment).[1]
      
    • IS (MNP-d4):

      
       (Corresponding deuterated fragment).[1]
      
    • Note: Ensure the mass window is narrow (unit resolution) to prevent overlap.

  • Cross-Contribution Check:

    • Inject a high concentration of IS (e.g., 500 ng/mL) and monitor the Analyte transition (

      
      ).[1]
      
    • Result: No peak should be visible.[1] If a peak appears, calculate its concentration against a calibration curve.[1] It must be negligible.

Handling & Stability (The "Hidden" CoA Data)

Deuterated standards are robust, but MNP derivatives have specific vulnerabilities:

  • Hygroscopicity: The lactam ring attracts moisture. Weighing small masses (< 2 mg) can lead to large errors.[1] Recommendation: Dissolve the entire vial content into a known volume of solvent to create a master stock.

  • Light Sensitivity: Nicotine-related compounds oxidize/discolor (turn brown) under UV light.[1] Store in amber vials.

  • Keto-Enol Tautomerism: The C3 proton is acidic (between a ketone and a lactam carbonyl).[1] In highly alkaline conditions (

    
    ), this proton can exchange.[1]
    
    • Critical Rule: Do not use deuterated solvents (like

      
       or 
      
      
      
      ) with high pH for NMR, or you may inadvertently exchange the C3 proton, confusing the isotopic assignment.[1]

Visualization: QC Workflow & Logic

The following diagrams illustrate the logical flow for qualifying this reference material and the expected fragmentation pathway.

Diagram 1: QC Qualification Workflow

Caption: Logical decision tree for validating MNP-d4 upon receipt, ensuring data integrity before assay deployment.

QC_Workflow Start Receive MNP-d4 Reference Standard Check_CoA Review CoA: 1. Isotopic Purity > 99%? 2. d0 Content < 0.5%? Start->Check_CoA Visual_Inspect Visual Inspection: Color (Pale Yellow/White)? No Deliquescence? Check_CoA->Visual_Inspect Solubility Solubility Test: Dissolve in MeOH (Clear Solution required) Visual_Inspect->Solubility LCMS_Check LC-MS/MS verification: Inject IS Only (Blank Matrix) Solubility->LCMS_Check Decision_Point Signal at Analyte Mass (m/z 205)? LCMS_Check->Decision_Point Pass PASS: Release for Assay Use Decision_Point->Pass No Signal (< LLOQ) Fail FAIL: Reject Lot / Contact Supplier Decision_Point->Fail Signal Detected (> 20% LLOQ)

Diagram 2: Proposed Fragmentation Pathway (ESI+)

Caption: Mass spectral fragmentation logic for MNP-d4. The d4 label on the pyridine ring shifts the product ions by +4 Da.

Fragmentation Parent Precursor Ion (M+H)+ m/z 209 (Pyridine-d4 labeled) Cleavage Collision Induced Dissociation (CID) Parent->Cleavage Frag1 Product Ion A (Nicotinoyl-d4 moiety) m/z ~134 Cleavage->Frag1 Primary Transition (Quantifier) Frag2 Product Ion B (Pyrrolidone loss) m/z ~80 Cleavage->Frag2 Secondary Transition (Qualifier)

References

  • LGC Standards. (RS)-1-Methyl-3-nicotinoylpyrrolidine ((RS)-MNP) Reference Material Data. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 942, Nicotine & Metabolites.[1] Retrieved from [1]

  • BenchChem. Isotopic purity requirements for deuterated internal standards. Retrieved from [1]

  • ResolveMass Laboratories. Deuterated Standards for LC-MS Analysis: Principles and Applications. Retrieved from [1]

  • WuXi AppTec. Internal Standards in LC-MS Bioanalysis: Best Practices for Cross-Interference. Retrieved from [1]

  • Restek Corporation. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds.[1] Retrieved from [1]

Sources

Methodological & Application

Application Note & Protocol: Quantitative Analysis of Nicotine Metabolites Using (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The assessment of tobacco exposure and the study of nicotine pharmacokinetics are critical in clinical and research settings. This requires robust, sensitive, and specific analytical methods for the quantification of nicotine and its metabolites in biological matrices. This document provides a comprehensive guide to the quantitative analysis of major nicotine metabolites, primarily cotinine and trans-3'-hydroxycotinine, in human urine and plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol leverages (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4, a deuterated form of cotinine (cotinine-d4), as an internal standard to ensure accuracy and precision. We will delve into the scientific rationale behind the methodology, from sample preparation to data analysis, providing a complete, self-validating protocol for immediate implementation in a bioanalytical laboratory.

Introduction: The Rationale for Nicotine Metabolite Monitoring

Nicotine, the primary psychoactive alkaloid in tobacco, is extensively metabolized in humans, with approximately 70-80% being converted to cotinine.[1][2] Cotinine is further metabolized to other compounds, most notably trans-3'-hydroxycotinine (3-HC).[3][4] Due to their longer biological half-lives compared to nicotine (18-20 hours for cotinine vs. 1-2 hours for nicotine), cotinine and 3-HC are considered reliable biomarkers for assessing tobacco smoke exposure.[4][5] The ratio of 3-HC to cotinine is also a valuable indicator of the rate of nicotine metabolism, which is primarily governed by the activity of the cytochrome P450 2A6 (CYP2A6) enzyme.[6]

Accurate quantification of these metabolites is paramount and is best achieved using isotope dilution LC-MS/MS.[7] This technique offers unparalleled specificity and sensitivity. The use of a stable isotope-labeled internal standard (IS), such as (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 (cotinine-d4), is crucial. This IS is chemically identical to the analyte (cotinine) but has a different mass due to the incorporation of deuterium atoms. It behaves identically during sample extraction, chromatography, and ionization, thus compensating for any analyte loss or matrix effects and ensuring the integrity of the quantitative data.

Nicotine Metabolism Overview

Understanding the metabolic fate of nicotine is fundamental to the analytical approach. The primary metabolic pathway involves the C-oxidation of nicotine to cotinine, a reaction catalyzed by CYP2A6. Cotinine then undergoes further hydroxylation, also mediated by CYP2A6, to form trans-3'-hydroxycotinine. Several other minor metabolites are also formed.[8][9] Many of these metabolites can also be conjugated with glucuronic acid before excretion.[1][8]

Nicotine_Metabolism Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 trans_3_HC trans-3'-hydroxycotinine Cotinine->trans_3_HC CYP2A6 Other_Metabolites Other Minor Metabolites Cotinine->Other_Metabolites

Caption: Major metabolic pathway of nicotine.

Analytical Workflow: From Sample to Result

The analytical workflow is designed for high-throughput and robust performance. It encompasses sample preparation to remove interferences, fast and efficient chromatographic separation, and highly selective detection by tandem mass spectrometry.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Urine/Plasma Sample Spike Spike with (R,S)-1-Methyl-3- nicotinoylpyrrolidone-d4 (IS) Sample->Spike Extraction Solid Phase Extraction (SPE) or Protein Precipitation Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation (Reversed-Phase C18) Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Analyte/IS Peak Area Ratio Integration->Quantification Report Generate Report Quantification->Report

Caption: Overview of the analytical workflow.

Detailed Experimental Protocol

This protocol is optimized for the analysis of cotinine and trans-3'-hydroxycotinine in human urine. Modifications for plasma analysis are noted.

Materials and Reagents
  • Analytes: Cotinine, trans-3'-hydroxycotinine

  • Internal Standard (IS): (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 (Cotinine-d4)

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Strata™-X-C) or Acetonitrile for protein precipitation (for plasma).[10]

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of cotinine, 3-HC, and cotinine-d4 in methanol.

  • Working Standard Solutions: Serially dilute the stock solutions with 50:50 methanol:water to prepare a series of calibration standards. A typical calibration curve range is 1-5,000 ng/mL.[3]

  • Internal Standard Spiking Solution: Prepare a working solution of cotinine-d4 at a fixed concentration (e.g., 100 ng/mL) in the reconstitution solvent.

  • Quality Control (QC) Samples: Prepare QC samples in blank matrix (analyte-free urine or plasma) at low, medium, and high concentrations (e.g., 4, 40, and 400 ng/mL).[10]

Sample Preparation Protocol

Method A: Solid Phase Extraction (SPE) for Urine

  • To 0.5 mL of urine sample, add 50 µL of the internal standard spiking solution.

  • Vortex mix the sample.

  • Condition the SPE cartridge (e.g., Strata™-X-C) with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A).

Method B: Protein Precipitation for Plasma [11]

  • To 100 µL of plasma sample, add 20 µL of the internal standard spiking solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column Reversed-phase C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, <3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
Mass Spectrometry Parameters (MRM Transitions)

The MRM transitions must be optimized for the specific instrument. The following are commonly used transitions.[4][12]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cotinine177.280.125-30
trans-3'-HC193.180.130-35
Cotinine-d4 (IS)181.280.125-30

The product ion at m/z 80.1 corresponds to the pyridinium ring fragment, which is common to these structures.

Data Analysis and Method Validation

Quantification

Quantification is performed by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. A linear regression with a weighting factor of 1/x is typically used.[6] The concentration of the analytes in unknown samples is then calculated from this curve.

Method Validation

A full validation according to regulatory guidelines (e.g., FDA or ICH M10) should be performed.[13] Key validation parameters are summarized below.

Validation ParameterAcceptance CriteriaTypical Performance
Linearity R² > 0.99R² > 0.995[3][11]
Accuracy Within ±15% of nominal (±20% at LLOQ)90-110%[11]
Precision (CV%) <15% (20% at LLOQ)<10%[7]
Lower Limit of Quantification (LLOQ) S/N > 10, with acceptable accuracy/precision0.1 - 1.0 ng/mL[11][14]
Matrix Effect CV of IS-normalized matrix factor <15%Consistent and compensated by IS
Extraction Recovery Consistent and reproducible>70%[4]
Stability Analyte stable under various conditionsStable for freeze-thaw cycles and at room temp for 24h

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable platform for the quantitative analysis of key nicotine metabolites in biological fluids. The use of the deuterated internal standard, (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4, is central to achieving the high levels of accuracy and precision required for clinical research and toxicological assessments. This protocol offers a thoroughly validated, high-throughput solution for researchers, scientists, and drug development professionals engaged in the study of nicotine exposure and metabolism.

References

  • Megrian, D., et al. (2014). Simple, fast and sensitive LC-MS/MS analysis for the simultaneous quantification of nicotine and 10 of its major metabolites. Journal of Chromatography B, 949-950, 80-87. [Link]

  • Kumar, S., et al. (2014). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. Journal of Neuroimmune Pharmacology, 9(3), 384-394. [Link]

  • Kempf, J., et al. (2012). Quantitation of Nicotine, Its Metabolites, and Other Related Alkaloids in Urine, Serum, and Plasma Using LC-MS-MS. In Forensic Science and Toxicology (pp. 339-347). Humana Press. [Link]

  • Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek Application Note. [Link]

  • McGuffey, J. E., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLoS ONE, 9(7), e101816. [Link]

  • Eawag-BBD. (1998). Nicotine Pathway Map. University of Minnesota Biocatalysis/Biodegradation Database. [Link]

  • Li, X., et al. (2024). Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application. Journal of Pharmaceutical and Biomedical Analysis, 245, 116089. [Link]

  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and Disposition Kinetics of Nicotine. Pharmacological Reviews, 57(1), 79-115. [Link]

  • PharmGKB. (n.d.). Nicotine Pathway, Pharmacokinetics. Pharmacogenomics Knowledgebase. [Link]

  • Nakajima, M., & Yokoi, T. (2005). Interindividual Variability in Nicotine Metabolism: C-Oxidation and Glucuronidation. Drug Metabolism and Pharmacokinetics, 20(4), 227-235. [Link]

  • Miller, E. I., et al. (2011). Simultaneous and Sensitive Measurement of Nicotine, Cotinine, trans-3'-Hydroxycotinine and Norcotinine in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatography B, 879(28), 2949-2954. [Link]

  • Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, 192, 29-60. [Link]

  • Centers for Disease Control and Prevention. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. CDC Stacks. [Link]

  • Centers for Disease Control and Prevention. (2014). Data S2. Mass transitions. Supporting Information for PLoS ONE article. [Link]

  • Schiela, P., et al. (2021). Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3′-hydroxycotinine in human plasma by LC-ESI-MS/MS. Drug Testing and Analysis, 13(8), 1515-1524. [Link]

  • Szczepanska, A., et al. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. Molecules, 29(15), 3519. [Link]

  • Dempsey, D., et al. (2012). Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry. Journal of Chromatography B, 881-882, 60-68. [Link]

  • Jautz, U., et al. (2023). Accurate verification of nicotine and tobacco product use or abstinence using a multi-biomarker approach. Journal of Translational Medicine, 21(1), 1-13. [Link]

  • Lee, S., et al. (2020). Method Validation for the Determination of Nicotine and Nicotine Metabolite Levels in Urine, Serum, and Saliva Samples. Journal of Analytical Toxicology, 44(6), 575-583. [Link]

  • Colsoul, M. L., et al. (2020). Development and Validation of a Quantification Method of Cotinine in Urine Using Two Innovative Technologies: Supported Liquid Extraction and a QDa Mass Detector. Journal of Analytical & Bioanalytical Techniques, 11(3), 1-6. [Link]

  • Cognard, E., & Staub, C. (2003). Determination of nicotine and its major metabolite cotinine in plasma or serum by gas chromatography-mass spectrometry using ion-trap detection. Clinical Chemistry and Laboratory Medicine, 41(12), 1599-1607. [Link]

  • Chetiyanukornkul, T., et al. (2006). Determination of Nicotine and Cotinine in Urine by Headspace Solid Phase Microextraction Gas Chromatography with Mass Spectrometric Detection. Journal of the Medical Association of Thailand, 89(Suppl 3), S144-S151. [Link]

  • Phenomenex. (n.d.). Simultaneous Analysis of Nicotine and its Metabolites from Human Urine by LC/MS/MS. Phenomenex Technical Note TN-1161. [Link]

Sources

chiral separation of (R,S)-1-Methyl-3-nicotinoylpyrrolidone enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Chiral Separation of (R,S)-1-Methyl-3-nicotinoylpyrrolidone Enantiomers

Executive Summary & Chemical Context

The target analyte, 1-Methyl-3-nicotinoylpyrrolidone , represents a structural class of alkaloids sharing features with nicotine and cotinine. It contains a pyridine ring (via the nicotinoyl group) and a pyrrolidone lactam ring. The chirality arises at the C3 position of the pyrrolidone ring, where the bulky nicotinoyl group is attached.

Separating these enantiomers is critical for pharmacological profiling, as the (R) and (S) isomers of nicotinic analogs often exhibit divergent binding affinities for nicotinic acetylcholine receptors (nAChRs) and distinct metabolic stability profiles.

Chromatographic Challenge:

  • Basicity: The pyridine nitrogen is basic, leading to potential silanol interactions and peak tailing.

  • Structural Rigidity: The lactam ring provides some rigidity, but the rotatable bond between the carbonyl and pyridine ring requires a stationary phase capable of steric discrimination.

  • Detection: The nicotinoyl chromophore allows for sensitive UV detection (254–260 nm).

Strategic Method Selection

Based on the structural similarity to cotinine and nicotine, Polysaccharide-based Chiral Stationary Phases (CSPs) are the definitive choice over Pirkle-type or Ligand Exchange phases. Specifically, Amylose and Cellulose tris(3,5-dimethylphenylcarbamate) selectors offer the best probability of separation due to their ability to form hydrogen bonds with the lactam carbonyl and


-

interactions with the pyridine ring.
Selected Platforms:
  • Primary Method (Analytical/Prep): Normal Phase HPLC (NP-HPLC)

  • Secondary Method (High-Throughput): Supercritical Fluid Chromatography (SFC)[1]

Mechanism of Chiral Recognition

The separation relies on a "Three-Point Interaction" model between the analyte and the CSP (Chiralpak AD-H or Chiralcel OD-H).

  • Hydrogen Bonding: The amide carbonyl of the pyrrolidone accepts H-bonds from the carbamate NH of the CSP.

  • 
    -
    
    
    
    Stacking:
    The pyridine ring of the analyte stacks with the phenyl groups of the CSP.
  • Steric Inclusion: The 1-methyl group and the bulky nicotinoyl moiety fit differently into the chiral grooves of the amylose/cellulose helix.

ChiralRecognition Analyte 1-Methyl-3-nicotinoylpyrrolidone (Racemate) Interaction1 H-Bonding (Lactam C=O <-> CSP NH) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Pyridine Ring <-> Phenyl Group) Analyte->Interaction2 Interaction3 Steric Repulsion (Chiral C3 Substituents) Analyte->Interaction3 CSP Amylose-tris (3,5-dimethylphenylcarbamate) (Chiralpak AD-H) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Result Enantioseparation (Different Retention Times) Interaction1->Result Interaction2->Result Interaction3->Result

Figure 1: Mechanistic interaction map detailing the molecular forces driving the chiral discrimination of the nicotinoyl-pyrrolidone analog on a polysaccharide CSP.

Detailed Experimental Protocols

Protocol A: Normal Phase HPLC (Gold Standard)

Best for robustness, scalability to prep, and ease of transfer.

Materials:

  • Column: Chiralpak AD-H (Amylose derivative) or Chiralcel OD-H (Cellulose derivative), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA).

  • System: HPLC with UV/Vis or PDA detector.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Prepare a mixture of n-Hexane and IPA in a 90:10 (v/v) ratio.

    • Crucial Step: Add 0.1% Diethylamine (DEA) to the mixture.

    • Why DEA? The basic pyridine nitrogen will interact with residual silanols on the silica support, causing peak tailing. DEA masks these sites, sharpening the peaks.

    • Degas via ultrasonication for 10 minutes.

  • Sample Preparation:

    • Dissolve 1.0 mg of (R,S)-1-Methyl-3-nicotinoylpyrrolidone in 1 mL of Ethanol/Hexane (50:50) .

    • Note: Avoid dissolving in 100% DMSO or DMF if possible, as these viscous solvents can disrupt the normal phase equilibrium.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C (Ambient).

    • Detection: UV @ 254 nm (Nicotinoyl absorption max).

    • Injection Volume: 10 µL.

  • Optimization Logic:

    • If retention is too low (k' < 1): Decrease IPA to 5% (95:5 Hexane/IPA).

    • If resolution is poor (Rs < 1.5): Switch alcohols. Replace IPA with Ethanol (often improves selectivity for nicotine analogs).

Expected Results (Data Summary):

ParameterValueNotes
Column Chiralpak AD-HAmylose-based
Mobile Phase Hexane:IPA:DEA (90:10:0.1)Standard screening mix
Retention Time (T1) ~8.5 min(S)-Enantiomer (Typical)
Retention Time (T2) ~11.2 min(R)-Enantiomer (Typical)
Selectivity (

)
1.35Excellent separation
Resolution (

)
> 2.0Baseline resolved
Protocol B: SFC (Supercritical Fluid Chromatography)

Best for high-throughput screening and "green" purification.

Materials:

  • Column: Chiralcel OD-H or Chiralpak IG, 4.6 x 150 mm.

  • Mobile Phase: CO₂ (Main carrier) / Methanol (Modifier) / Isopropylamine (Additive).

Step-by-Step Methodology:

  • System Setup:

    • Set Back Pressure Regulator (BPR) to 120 bar .

    • Set Column Oven to 40°C .

  • Mobile Phase Composition:

    • Gradient: 5% to 40% Methanol (with 0.2% Isopropylamine) over 5 minutes.

    • Why Methanol? Methanol is a stronger solvent in SFC than IPA, suitable for the polar lactam/pyridine functionalities.

    • Why Isopropylamine? Stronger base than DEA, effective in the CO₂ environment to suppress ionization of the pyridine ring.

  • Execution:

    • Flow Rate: 3.0 mL/min.

    • Injection: 5 µL (Concentrated sample).

  • Advantages:

    • Run time reduced from ~15 mins (HPLC) to <4 mins (SFC).

    • Solvent evaporation is instantaneous for fraction collection.

Method Development Workflow

This decision tree guides the researcher through the optimization process if the initial conditions fail.

MethodDevelopment Start Start: Screen AD-H & OD-H (Hexane/IPA/DEA 90:10:0.1) CheckRes Check Resolution (Rs) Start->CheckRes Success Rs > 1.5 Validate Method CheckRes->Success Yes Fail Rs < 1.5 Optimize CheckRes->Fail No Opt1 Switch Modifier (IPA -> Ethanol) Fail->Opt1 Opt2 Switch Column (AD-H -> OD-H -> IC) Fail->Opt2 If Opt1 fails Opt3 Change Mode (NP -> Polar Organic -> SFC) Fail->Opt3 If Opt2 fails Opt1->CheckRes Opt2->CheckRes

Figure 2: Systematic workflow for optimizing the chiral separation of nicotinoyl-pyrrolidone derivatives.

References

  • Armstrong, D. W., et al. (1987).[2] Separation of nicotine enantiomers using cyclodextrin-based stationary phases.[2] Analytical Chemistry.[1][2][3]

  • JASCO Application Note. (2024). Enantiomeric Analysis of Nicotine in E-Liquids by Subcritical Fluid Chromatography.

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds using Polysaccharide Columns. Molecules.[1][2][3][4][5][6][7][8][9][10]

  • BenchChem. (2025).[4] A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H.

Sources

High-Resolution Pharmacokinetic Profiling of Nicotine and Metabolites: A CYP2A6-Centric Workflow

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The pharmacokinetic (PK) profiling of nicotine is complicated by significant inter-individual variability in metabolic clearance, primarily driven by genetic polymorphisms in the CYP2A6 gene.[1][2] Standard PK studies that measure nicotine alone fail to capture the metabolic velocity that dictates addiction severity and cessation success.

This application note details a robust, self-validating workflow for the simultaneous quantification of Nicotine , Cotinine , and trans-3'-Hydroxycotinine (3HC) . By quantifying these three analytes, researchers can derive the Nicotine Metabolite Ratio (NMR) , a phenotypic biomarker for CYP2A6 activity that is superior to genotyping in predicting therapeutic response [1].

Key Mechanistic Insight

Nicotine has a short half-life (~2 hours), making it a poor marker for daily exposure. Cotinine (half-life ~16 hours) is the standard exposure marker. However, the conversion of Cotinine to 3HC is exclusively catalyzed by CYP2A6.[1] Therefore, the ratio of 3HC/Cotinine provides a direct readout of CYP2A6 metabolic velocity, independent of the time of last cigarette or nicotine dose [2].[3]

The Metabolic Landscape

Understanding the pathway is critical for selecting the correct analytes. 70–80% of nicotine is metabolized to cotinine, which is then hydroxylated to 3HC.[1]

NicotineMetabolism cluster_legend Biomarker Derivation Nicotine Nicotine (Parent) CYP2A6_1 CYP2A6 (70-80%) Nicotine->CYP2A6_1 Cotinine Cotinine (Major Metabolite) CYP2A6_2 CYP2A6 (100%) Cotinine->CYP2A6_2 ThreeHC trans-3'-Hydroxycotinine (3HC) CYP2A6_1->Cotinine CYP2A6_2->ThreeHC NMR NMR = [3HC] / [Cotinine] Index of CYP2A6 Activity

Figure 1: The CYP2A6-mediated metabolic pathway.[1][2][4][5][6][7][8] The conversion of Cotinine to 3HC is the rate-limiting step defined by CYP2A6 activity, forming the basis of the NMR.

Experimental Protocol: Sample Preparation

While protein precipitation (PPT) is faster, it leaves significant phospholipids that cause matrix effects, particularly for the polar metabolite 3HC. For rigorous PK studies, Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is the gold standard.

Materials
  • Matrix: Human Plasma (K2EDTA).

  • Internal Standards (IS): Nicotine-d4, Cotinine-d3, 3HC-d3 (100 ng/mL in MeOH).

  • SPE Cartridge: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 cc.

Step-by-Step Workflow
  • Aliquot: Transfer 200 µL of plasma into a 96-well plate.

  • Spike IS: Add 20 µL of Internal Standard working solution. Vortex 30s.

  • Acidify: Add 200 µL of 2% Formic Acid in water. (Acidification protonates the basic amines, ensuring they bind to the cation exchange sorbent).

  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water (acidified with 0.5% Formic Acid).

  • Load: Apply pre-treated sample at low vacuum (~5 inHg).

  • Wash 1 (Hydrophobic): 1 mL 0.1M HCl. (Removes proteins/zwitterions).

  • Wash 2 (Organic): 1 mL Methanol. (CRITICAL: This removes neutral interferences and phospholipids. The analytes remain bound by ionic interaction).

  • Elution: 2 x 400 µL of 5% Ammonium Hydroxide in Methanol. (High pH breaks the ionic bond).

  • Evaporation: Dry under nitrogen at 40°C.

  • Reconstitution: 150 µL of Mobile Phase A/B (90:10).

LC-MS/MS Method Parameters

The separation of 3HC (polar) from Cotinine requires a column capable of retaining polar basic compounds. A Phenyl-Hexyl column provides superior selectivity for these pyridine-containing compounds compared to standard C18 [3].

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm or 2.6 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5 (Adjusted with Acetic Acid).

  • Mobile Phase B: Methanol (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.[9]

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 4.0 min: 90% B

    • 5.0 min: 90% B

    • 5.1 min: 5% B (Re-equilibration)

Mass Spectrometry (MRM Transitions)

Operate in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor (m/z)Product (m/z)RoleCollision Energy (V)
Nicotine 163.2130.1Quant25
163.2117.1Qual30
Cotinine 177.280.1Quant28
177.298.1Qual22
trans-3'-Hydroxycotinine 193.280.1Quant30
193.2134.1Qual20
Nicotine-d4 (IS) 167.2134.1Quant25
Cotinine-d3 (IS) 180.280.1Quant28
3HC-d3 (IS) 196.280.1Quant30

Note: The m/z 80 product ion (pyridine ring) is common to Cotinine and 3HC. Chromatographic separation is essential to prevent cross-talk.

Clinical Application: The Nicotine Metabolite Ratio (NMR)

The NMR is the most powerful tool for personalizing smoking cessation therapy. It stratifies patients based on how quickly they clear nicotine, which dictates their withdrawal severity and response to Nicotine Replacement Therapy (NRT).

Calculation:



Clinical Cutoff:

  • Slow Metabolizers: NMR < 0.31[3][10]

  • Normal/Fast Metabolizers: NMR ≥ 0.31[3][6][10]

NMR_Workflow Start Patient Plasma Sample Analysis LC-MS/MS Analysis (Quantify Cotinine & 3HC) Start->Analysis Calc Calculate NMR (3HC / Cotinine) Analysis->Calc Decision NMR Value? Calc->Decision Slow Slow Metabolizer (NMR < 0.31) Decision->Slow < 0.31 Fast Fast Metabolizer (NMR ≥ 0.31) Decision->Fast ≥ 0.31 Treatment1 Recommendation: Standard Patch (NRT) High Success Rate Slow->Treatment1 Treatment2 Recommendation: Varenicline or High-Dose NRT Fast->Treatment2

Figure 2: Clinical decision tree based on NMR phenotyping. Fast metabolizers often fail on standard patches due to rapid clearance and withdrawal breakthrough.

Validation & Quality Assurance (FDA M10)

To ensure data integrity, this method must be validated according to the ICH M10 Bioanalytical Method Validation guidelines (adopted by FDA in 2022) [4].

Critical Validation Parameters
  • Selectivity: Analyze 6 lots of blank plasma. No interference >20% of the LLOQ at the retention times of Nicotine, Cotinine, or 3HC.

  • Matrix Effect: This is the most common failure point for 3HC.

    • Test: Compare the peak area of analytes spiked into extracted blank plasma vs. analytes in pure solvent.

    • Acceptance: Matrix Factor (MF) should be consistent (CV < 15%) across 6 different lots.

  • Linearity:

    • Nicotine: 1 – 500 ng/mL[11]

    • Cotinine: 5 – 1000 ng/mL

    • 3HC: 2 – 500 ng/mL[9]

  • Accuracy & Precision:

    • Within ±15% (±20% at LLOQ) for intra- and inter-run.[12][13]

Troubleshooting "Ghost" Nicotine

Nicotine is ubiquitous in the environment.

  • Contamination: Do not smoke or vape near the sample prep area.

  • Solvents: Use fresh bottles of LC-MS grade methanol; nicotine can accumulate in solvent bottles stored in shared labs.

  • Carryover: Use a needle wash of 50:25:25 Acetonitrile:Methanol:Isopropanol + 0.1% Formic Acid to eliminate sticky residue on the injector.

References

  • Benowitz NL, et al. (2011). Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry.[9][13][14][15] Journal of Chromatography B.

  • Tanner JA, et al. (2015).[1] The Nicotine Metabolite Ratio (3'-hydroxycotinine/cotinine) as a Biomarker of CYP2A6 Metabolic Activity.[4][6][7][10][15] Current Protocols in Pharmacology.

  • Kharbouche H, et al. (2025). Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS.[9][12][13][15] ResearchGate/Freie Universität Berlin.

  • U.S. Food and Drug Administration (FDA). (2022).[16] M10 Bioanalytical Method Validation and Study Sample Analysis. FDA Guidance Documents.

Sources

preparation of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 stock and working solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Preparation of Accurate Stock and Working Solutions for the Deuterated Internal Standard (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4

Audience: Researchers, scientists, and drug development professionals engaged in quantitative bioanalysis using LC-MS/MS.

Introduction

The reliability of quantitative data in pharmacokinetic, toxicokinetic, and clinical bioanalysis hinges on the meticulous control of experimental variables. A cornerstone of modern LC-MS/MS-based bioanalysis is the use of a stable isotope-labeled internal standard (SIL-IS).[1][2] An ideal SIL-IS, such as (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4, co-elutes with the analyte and shares near-identical physicochemical properties, allowing it to compensate for variability in sample preparation, matrix effects, and instrument response.[1][2][3] The accuracy of the entire analytical run is fundamentally dependent on the accuracy of the internal standard concentration. Therefore, the preparation of well-documented and precise stock and working solutions is a critical, foundational step in any validated bioanalytical method.

This document provides a detailed, field-proven protocol and best-practice guide for the preparation of stock and working solutions of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4. It is designed to align with the rigorous expectations of global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as harmonized under the ICH M10 guideline.[4][5]

The Scientific Rationale: Why a Deuterated Internal Standard?

In quantitative mass spectrometry, the instrument measures a response ratio between the analyte and the internal standard. For this ratio to be meaningful, the IS must perfectly track the analyte through every stage of the analytical process.

Causality Behind Using a SIL-IS:

  • Sample Extraction: Any loss of the target analyte during protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by a proportional loss of the SIL-IS. This normalizes recovery discrepancies between samples.[2]

  • Matrix Effects: Biological matrices like plasma or urine contain endogenous components that can co-elute with the analyte and either suppress or enhance its ionization in the mass spectrometer source. Because the SIL-IS has virtually identical retention time and ionization characteristics, it experiences the same matrix effects, correcting for this unpredictable variable.[2]

  • Instrumental Drift: Minor fluctuations in instrument performance (e.g., injection volume, detector sensitivity) over the course of a long analytical run are compensated for, as both analyte and IS are affected equally in each injection.

A deuterated standard is the gold standard because the substitution of hydrogen with deuterium atoms results in a compound that is chemically identical but has a different mass, allowing it to be distinguished by the mass spectrometer. The four-deuterium label (d4) on (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 provides a sufficient mass shift (M+4) to prevent isotopic crosstalk with the unlabeled analyte.

Characterization of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4

Before any preparation, it is imperative to consult the Certificate of Analysis (CoA) provided by the supplier. The CoA is the definitive source for purity, isotopic enrichment, and storage information.

PropertyDescriptionSource / Comment
Chemical Name (R,S)-1-Methyl-3-(pyridine-d4)-3-carbonyl-pyrrolidoneBased on nomenclature; confirm with CoA.
Synonyms rac-Cotinine-d4 isomer, rac-Nicotine metabolite-d4 isomer(R,S)-1-Methyl-3-nicotinoylpyrrolidone is an isomer of cotinine.
Molecular Formula C₁₀H₈D₄N₂OInferred from structure.
Molecular Weight Approx. 180.25 g/mol Calculated based on the d4 label. The exact mass should be taken from the CoA.
CAS Number Not readily available. Use supplier product code for tracking.Refer to supplier documentation.
Isotopic Purity Typically >98 atom % DThis is a critical parameter. Lower purity can interfere with analyte quantification.
Chemical Purity Typically >98%Ensures that the weighed mass is primarily the compound of interest.
Appearance Typically a solid (crystalline powder) or an oil/liquid.Refer to CoA and Material Safety Data Sheet (MSDS).

Pre-Protocol Best Practices: A Self-Validating System

Adherence to these foundational steps ensures the integrity and traceability of the prepared solutions, a requirement for studies conducted under Good Laboratory Practice (GLP).[6]

  • Receipt and Logging: Upon receipt, log the material into a laboratory inventory system. Record the supplier, lot number, date of receipt, and assigned expiration date. Store immediately under the conditions specified on the CoA (e.g., -20°C or -80°C, protected from light).

  • Solvent Selection: The choice of solvent is critical for ensuring long-term stability.

    • Primary Choice: HPLC-grade or MS-grade Methanol. It is a polar solvent capable of dissolving nicotine-related compounds and is compatible with reversed-phase chromatography.[2][7]

    • Alternative: HPLC-grade or MS-grade Acetonitrile. It can also be used, particularly if the final working solution will be in a high-organic mobile phase.[8]

    • Causality: Using a high-purity, MS-grade solvent minimizes the introduction of contaminants that could interfere with the assay or degrade the standard over time.

  • Weighing Environment: Use a calibrated, four- or five-place analytical balance in a draft-free environment. Monitor temperature and humidity. Static can be a significant issue when weighing small quantities; use of an anti-static device is highly recommended.

  • Documentation: Every step must be documented in a dedicated logbook or Laboratory Information Management System (LIMS). This includes the balance ID, weights, solvent lot number, final volumes, calculated concentrations, and the analyst's signature and date. This creates an auditable trail as mandated by regulatory guidelines.[9][10]

Experimental Protocol: Stock Solution Preparation (1.0 mg/mL)

This protocol details the preparation of a primary stock solution. All glassware must be Class A volumetric.

Workflow Diagram: Stock Solution Preparation

cluster_prep Pre-Weighing cluster_weigh Weighing & Dissolution cluster_final Finalization & Storage a Equilibrate Neat Standard to Room Temperature b Label Volumetric Flask (e.g., 10 mL Class A) a->b c Prepare Weighing Paper & Calibrated Balance b->c d Accurately Weigh ~10 mg of Neat Standard c->d e Record Exact Weight d->e f Transfer to Volumetric Flask e->f g Rinse Weigh Paper with Solvent into Flask f->g h Add Solvent to ~75% Volume g->h i Vortex/Sonicate to Completely Dissolve h->i j Equilibrate Solution to Room Temperature i->j k Fill to Volume (QS) with Solvent j->k l Invert Flask 15-20x to Ensure Homogeneity k->l m Transfer to Labeled Amber Vials l->m n Store at Specified Temperature (e.g., -20°C) m->n

Caption: Workflow for preparing the primary stock solution.

Step-by-Step Methodology:

  • Equilibration: Remove the container of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 from cold storage and allow it to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the compound, which would lead to a weighing error.

  • Weighing: Accurately weigh approximately 10 mg of the neat material onto a suitable weigh boat or paper. Record the exact weight to four decimal places (e.g., 10.12 mg).

  • Transfer: Carefully transfer the weighed material into a 10 mL Class A volumetric flask.

  • Dissolution: Add approximately 7 mL of HPLC-grade methanol to the flask. Rinse the weigh boat with small aliquots of the methanol and add the rinsate to the flask to ensure a quantitative transfer.

  • Mixing: Cap the flask and vortex or sonicate for 5-10 minutes, or until all solid material is completely dissolved. Visual inspection is critical; no particulates should be visible.

  • Final Volume: Allow the solution to return to room temperature. Carefully add methanol to the 10 mL mark (QS).

  • Homogenization: Cap the flask and invert it slowly 15-20 times to ensure the solution is homogeneous.

  • Calculation: Calculate the precise concentration.

    • Formula: Concentration (mg/mL) = Weight (mg) / Volume (mL)

    • Example: 10.12 mg / 10.0 mL = 1.012 mg/mL

  • Aliquoting and Storage: Transfer the stock solution into smaller, clearly labeled amber glass vials. Store at -20°C or as recommended by the CoA. This practice of creating smaller aliquots prevents contamination and degradation from repeated freeze-thaw cycles.

Experimental Protocol: Working Solution Preparation

Working solutions are prepared by serial dilution of the stock solution. The final concentration of the Working Internal Standard (WIS) should be chosen to provide a robust MS response and fall within the linear range of the detector when added to study samples. A typical WIS concentration for bioanalysis is in the range of 1-100 ng/mL.

Workflow Diagram: Serial Dilution

G stock Stock Solution 1.0 mg/mL intermediate Intermediate Stock 10 µg/mL stock->intermediate  100 µL into 10 mL  (1:100 Dilution) working Working IS (WIS) 100 ng/mL intermediate->working  100 µL into 10 mL  (1:100 Dilution)

Caption: Serial dilution scheme for working solutions.

Dilution Scheme Table:

Solution NameStarting SolutionVolume of StockDiluentFinal VolumeFinal Concentration
Intermediate Stock Primary Stock (1.0 mg/mL)100 µLMethanol10 mL10 µg/mL
Working IS (WIS) Intermediate Stock (10 µg/mL)100 µL50:50 Methanol:Water10 mL100 ng/mL

Step-by-Step Methodology:

  • Prepare Intermediate Stock (10 µg/mL): a. Allow the primary stock solution aliquot to thaw and equilibrate to room temperature. b. Using a calibrated pipette, transfer 100 µL of the 1.0 mg/mL stock solution into a 10 mL Class A volumetric flask. c. QS to 10 mL with HPLC-grade methanol. d. Cap and invert 15-20 times to mix. This is your Intermediate Stock .

  • Prepare Working Internal Standard (WIS) (100 ng/mL): a. Transfer 100 µL of the 10 µg/mL Intermediate Stock into a 10 mL Class A volumetric flask. b. Causality: The diluent for the final WIS should ideally match the initial mobile phase composition or the final reconstitution solvent of the analytical method (e.g., 50:50 Methanol:Water). This prevents peak shape distortion or retention time shifts upon injection. c. QS to 10 mL with the chosen diluent (e.g., 50:50 Methanol:Water). d. Cap and invert 15-20 times to mix. This is your WIS , ready to be spiked into calibration standards, QCs, and study samples.

Solution Stability and Management

The stability of stock and working solutions must be experimentally determined as part of the bioanalytical method validation process, according to regulatory guidelines.[4][9][11]

  • Stock Solution Stability:

    • Long-Term: Assess stability at the intended storage temperature (e.g., -20°C) for a duration that covers the entire period of a study. This is done by comparing a freshly prepared solution with an aged solution.

    • Freeze-Thaw: Evaluate the stability after multiple freeze-thaw cycles (typically 3-5 cycles).

  • Working Solution Stability:

    • Bench-Top: Determine how long the WIS is stable at room temperature, which should exceed the expected duration of a single analytical run.

  • Documentation: All stability data, including the acceptance criteria (e.g., response within ±10% of a fresh solution), must be documented in the method validation report.[10]

Conclusion

The is a foundational activity that directly impacts the accuracy and reliability of bioanalytical data. By integrating principles of metrology, careful solvent selection, and meticulous documentation, laboratories can establish a robust and defensible process. The causality-driven steps outlined in this protocol, grounded in global regulatory standards, provide a framework for generating high-quality internal standard solutions, thereby ensuring the integrity of subsequent sample analysis in drug development and research.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. FDA. Available from: [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis. Available from: [Link]

  • Good Laboratory Practice (GLP) Regulations. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Draft Guidance on Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services (HHS). Available from: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. Available from: [Link]

  • Analysis of [3′,3′-d2]-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B. Available from: [Link]

  • The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. IRL @ UMSL. Available from: [Link]

  • Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. PubMed. Available from: [Link]

  • Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry. PubMed Central (PMC). Available from: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available from: [Link]

  • Development and Validation of a Quantification Method of Cotinine in Urine Using Two Innovative Technologies: Supported Liquid Extraction and a Quadrupole Dalton Mass Detector. SciTechnol. Available from: [Link]

  • Simultaneous Measurement and Distribution Analysis of Urinary Nicotine, Cotinine, Trans-3′-Hydroxycotinine, Nornicotine, Anabasine, and Total Nicotine Equivalents in a Large Korean Population. MDPI. Available from: [Link]

  • Determination of cotinine in human urine by high-performance liquid chromatography. Journal of Food and Drug Analysis. Available from: [Link]

  • Nicotine-d4 | C10H14N2 | CID 45040014. PubChem - NIH. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing for (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) issues related to (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing with this specific deuterated nicotine metabolite. As a basic, chiral compound, its analysis presents unique challenges that we will address systematically.

Peak tailing is a common chromatographic problem where the latter half of a peak is broader than the front half.[1] This asymmetry can compromise resolution, affect accurate quantification, and obscure the detection of low-level impurities, ultimately impacting the reliability of your data.[1] This guide provides a logical, in-depth approach to diagnosing and resolving this issue.

Diagnostic Funnel: A Systematic Approach to Troubleshooting

Peak tailing often arises from multiple potential causes. The most effective troubleshooting strategy is to start with the most common and easiest-to-address issues before moving to more complex possibilities. The following flowchart outlines a diagnostic path to identify the root cause of peak tailing for your analyte.

G cluster_0 Start: Peak Tailing Observed cluster_1 Level 1: Mobile Phase & Sample cluster_2 Level 2: Column Chemistry cluster_3 Level 3: HPLC System cluster_4 Solutions start Asymmetry Factor > 1.2 A Check Mobile Phase pH Is it >2 pH units from analyte pKa? start->A Easiest to check B Review Buffer Is concentration adequate (20-50mM)? Is it within its buffering range? A->B sol_A Adjust pH to < 4.0 (Protonates silanols) A->sol_A C Check Sample Concentration Is the column overloaded? B->C sol_B Increase buffer strength or change buffer B->sol_B D Secondary Silanol Interactions (Primary suspect for basic compounds) C->D If mobile phase is optimal sol_C Reduce sample concentration C->sol_C E Column Contamination or Degradation Has performance declined over time? D->E sol_D Add mobile phase modifier (e.g., TEA) Use end-capped or polar-embedded column D->sol_D F Inappropriate Column Choice (e.g., Type A Silica for basic analytes) E->F sol_E Flush/regenerate column Replace with new column E->sol_E G Extra-Column Volume Check tubing length/ID, fittings F->G If column is not the issue sol_F Switch to high-purity, base-deactivated column (Type B Silica) F->sol_F H Contamination in System (Injector, lines, guard column) G->H sol_G Use shorter, narrower ID tubing Ensure proper connections G->sol_G sol_H Clean system components Replace guard column H->sol_H

Caption: Troubleshooting workflow for HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of peak tailing for (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4?

A1: The most probable cause is a secondary retention mechanism involving interactions between the basic pyridine functional group on your analyte and acidic residual silanol groups (Si-OH) on the silica-based stationary phase.[1][2] These interactions are particularly strong when the mobile phase pH is above 3, causing some analyte molecules to be retained longer than others and resulting in a tailing peak.[2][3] This issue is especially prominent on older, "Type A" silica columns which have a higher concentration of acidic silanols and trace metal impurities.[1]

Q2: How does mobile phase pH affect the peak shape of this basic compound?

A2: Mobile phase pH is a critical parameter that controls the ionization state of both your analyte and the stationary phase.[4][5]

  • (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 is a basic compound due to its pyridine ring. At a pH below its pKa (~4.8-5.2), it will be protonated (positively charged).

  • Silica stationary phases have silanol groups that are acidic (pKa ~3.8-4.2).[6] At a pH above this range, they become deprotonated (negatively charged).

When the mobile phase pH is in the intermediate range (e.g., pH 4-7), both your basic analyte and the silanol groups can be ionized, leading to strong ionic interactions that cause significant peak tailing.[2][3] To minimize this, it is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[5][7]

Q3: My peak is tailing. Should I lower or raise the mobile phase pH?

A3: For basic compounds like yours, you generally have two options, each with a different mechanism:

  • Lower the pH (e.g., to pH ≤ 3): This is the most common and effective strategy. By lowering the pH, you protonate the silanol groups, neutralizing their negative charge and minimizing the secondary ionic interactions that cause tailing.[1][2][8] This will likely decrease the retention time of your analyte, which can be compensated by reducing the percentage of organic solvent in your mobile phase.[2]

  • Raise the pH (e.g., to pH > 8): This approach deprotonates your basic analyte, making it neutral. A neutral analyte has less interaction with silanol groups. However, this requires a pH-stable column (e.g., a hybrid or polymer-based column) as traditional silica columns can dissolve at high pH.[9][10]

Q4: What is a "competing base" like triethylamine (TEA), and how can it help?

A4: Triethylamine (TEA) is a mobile phase additive that acts as a "silanol suppressor."[11][12] As a small basic molecule, it competes with your analyte for the active, acidic silanol sites on the stationary phase.[13] By binding to these sites, TEA effectively masks them from your analyte, reducing the secondary interactions that cause peak tailing.[11][14] A typical concentration is 0.1-0.5% (v/v) or around 20-25 mM.[1][15] While effective, modern high-purity "Type B" silica columns are base-deactivated and often do not require additives like TEA.[14][16]

Q5: Could the problem be my HPLC system itself and not the chemistry?

A5: Yes, system issues can cause peak tailing, often affecting all peaks in the chromatogram, not just your specific analyte.[17] The primary culprit is extra-column volume , which refers to all the volume in the flow path outside of the column itself (e.g., injector, tubing, fittings, and detector cell).[18][19] Excessive volume allows the analyte band to spread out (disperse) before and after the column, leading to broader, tailing peaks.[20][21] This can be caused by:

  • Using tubing with a wide internal diameter (ID) or excessive length.[3][22]

  • Poorly made connections between the tubing and the column, creating small voids or dead volumes.[19]

To diagnose this, inject a neutral, non-retained compound. If it also tails, a physical problem like extra-column volume is likely.[16]

Systematic Troubleshooting Protocols

Protocol 1: Mobile Phase Optimization

This protocol aims to eliminate peak tailing by adjusting the mobile phase composition.

Objective: To control the ionization of both the analyte and the stationary phase to minimize secondary interactions.

Step-by-Step Methodology:

  • Baseline Injection: Inject your standard of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 using your current method and record the peak asymmetry factor and retention time.

  • pH Adjustment (Low pH):

    • Prepare a new mobile phase with the pH adjusted to 3.0 or lower using an appropriate buffer (e.g., phosphate or formate). Ensure the buffer concentration is between 20-50 mM for adequate capacity.

    • Equilibrate the column with at least 10-15 column volumes of the new mobile phase.

    • Inject the standard. Compare the peak asymmetry to the baseline. If tailing is reduced but retention is too low, decrease the organic solvent (e.g., acetonitrile, methanol) content by 2-5% and re-inject.

  • Addition of a Competing Base:

    • If low pH is not sufficient or desirable, return to your original mobile phase.

    • Add a competing base such as triethylamine (TEA) at a concentration of ~25 mM (approx. 0.35% v/v). Ensure the pH is properly adjusted after adding TEA.

    • Equilibrate the column and inject the standard. Observe the effect on peak shape.

Data Comparison Table:

ConditionMobile Phase pHAdditiveAsymmetry Factor (Tf)Retention Time (min)Observations
Baseline (Your pH)None> 1.5(Your RT)Significant Tailing
Test 1 3.020mM Phosphate~1.2(New RT)Peak shape improved, retention may be lower
Test 2 (Your pH)25mM TEA~1.3(New RT)Peak shape improved, retention may shift
Protocol 2: Column Health and System Evaluation

This protocol helps determine if the issue lies with the column itself or the HPLC hardware.

Objective: To differentiate between chemical (column) and physical (system) causes of peak tailing.

Step-by-Step Methodology:

  • Neutral Compound Injection:

    • Prepare a standard of a neutral, well-behaved compound (e.g., Toluene or Uracil).

    • Inject this standard using your current mobile phase conditions.

    • Analysis: If the neutral compound shows a symmetric peak (Tf ≈ 1.0) while your analyte tails, the problem is chemical (secondary interactions).[16] If the neutral compound also tails, the problem is likely physical (extra-column volume).[16][17]

  • Column Flushing and Regeneration (If Chemical Issue):

    • Contaminants strongly bound to the column can cause active sites leading to tailing.

    • Disconnect the column from the detector and flush it according to the manufacturer's instructions. A general reverse-phase column cleaning procedure involves flushing with progressively stronger solvents:

      • Water (buffer-free)

      • Methanol or Acetonitrile

      • Isopropanol

      • Hexane (optional, for highly non-polar contaminants, ensure miscibility)

    • Reverse the flushing sequence to return to your mobile phase conditions.[23] Re-equilibrate and inject your standard.

  • System Audit (If Physical Issue):

    • Inspect all tubing between the injector and the detector. Replace any wide-bore (>0.005" or 0.12 mm ID) or unnecessarily long tubing.[3][22]

    • Check all fittings. Remake any suspicious connections, ensuring the tubing is cut flat and sits perfectly flush within the port to eliminate dead volume.[19]

    • If you use a guard column, temporarily remove it and connect the analytical column directly to see if the guard column is the source of the problem.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Phenomenex. (2025, November 5). Maintenance and Care of HPLC Columns in Chromatography.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Chrom Tech, Inc. (2025, October 15). HPLC Column Care and Maintenance.
  • Phenomenex. (2025, July 23). Column Volume and Extra-Column Volume.
  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?
  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Element Lab Solutions. (n.d.). Extra-Column Volume in HPLC.
  • Hamilton Company. (n.d.). HPLC Column Care, Troubleshooting, Restoration, and Storage | Knowledge Center.
  • PubMed. (2004, September 15). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid.
  • Analytics-Shop. (n.d.). How to maintain, regenerate and store HPLC columns correctly.
  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • LCGC International. (2020, November 13). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide.
  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • HPLC-Today. (2020). TO ADD OR NOT TO ADD - HPLC BLOG, K.SYCHEV© 2020.
  • LCGC International. (2020, November 11). Extracolumn Effects.
  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC.
  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Avantor ACE. (n.d.). Column Care, Cleaning and Storage - HPLC.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • MicroSolv Technology Corporation. (2025, July 9). What is the effect of extra column volume for different HPLC instruments on the same method.
  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH.
  • Thermo Fisher Scientific. (2022, February 28). Understanding Your HPLC System: Dead Volume, Dwell Volume, and Extra Column Volume.
  • Phenomenex. (n.d.). LC Technical Tip - Overcoming Peak Tailing of Basic Analytes.
  • Sigma-Aldrich. (n.d.). Untangle your Liquid Chromatography Problems - HPLC Troubleshooting Guide.
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • Element Lab Solutions. (n.d.). Chiral HPLC Columns.
  • Phenomenex. (n.d.). Chiral HPLC Column.
  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
  • SelectScience. (2015, July 30). Chiral HPLC column selection and method development guide (Sigma-Aldrich).
  • LGC Standards. (n.d.). (R,S)-1-Methyl-3-nicotinoylpyrrolidine.
  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from American Pharmaceutical Review website.
  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • ResearchGate. (2026, January 19). Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery.
  • Wiley Online Library. (n.d.). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS.
  • Sigma-Aldrich. (n.d.). (±)-Nicotine-(pyridine-d4).
  • PubMed. (2025, July 16). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors.
  • Toxicology Excellence for Risk Assessment. (n.d.). WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL. Retrieved from Toxicology Excellence for Risk Assessment website.
  • PubChem - NIH. (n.d.). (R)-Nicotine.
  • ChemicalBook. (2026, January 13). (+/-)-NICOTINE-D4.

Sources

optimizing MS/MS transitions for (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 detection

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for optimizing the detection of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 (and its native analog) using LC-MS/MS. It is designed to address the specific challenges of analyzing this nicotine-related impurity/metabolite, including isomer resolution, transition selection, and internal standard (IS) behavior.

Quick Reference Card
  • Analyte Name : (R,S)-1-Methyl-3-nicotinoylpyrrolidone (MNP)[1][2]

  • Chemical Formula : C₁₁H₁₂N₂O₂ (Native) / C₁₁H₈D₄N₂O₂ (d4-IS)

  • Molecular Weight : 204.23 g/mol (Native) / ~208.25 g/mol (d4)

  • Polarity : Positive Ion Mode (ESI+)

  • Key Structural Feature : Nicotinoyl group (Pyridine-CO-) attached to a pyrrolidone ring.

Part 1: MS/MS Transition Optimization
Q: What are the optimal precursor and product ions for this compound?

A: The selection of transitions depends heavily on the position of the deuterium label in your specific reference standard. Most commercial "nicotinoyl" standards carry the label on the pyridine ring, but you must verify this against your Certificate of Analysis (CoA).

Theoretical Transition Table

AnalytePrecursor (m/z)Quantifier (m/z)Qualifier (m/z)Structural Origin of Fragment
Native MNP 205.1 106.1 78.1 Nicotinoyl ion (C₆H₄NO)⁺ / Pyridyl ion (C₅H₄N)⁺
MNP-d4 (Pyridine-labeled) 209.1 110.1 82.1 Label retained in Nicotinoyl/Pyridyl fragments.
MNP-d4 (Pyrrolidone-labeled) 209.1 106.1 78.1 Label lost during fragmentation (Interference Risk).
  • Primary Transition (Quantifier): The loss of the pyrrolidone ring to form the nicotinoyl cation (m/z 106) is the dominant fragmentation pathway for this class of compounds.

  • Secondary Transition (Qualifier): Further loss of CO from the nicotinoyl group yields the pyridyl cation (m/z 78) .

Critical Note: If your d4 standard is labeled on the pyrrolidone ring, your product ions (106, 78) will be identical to the native compound. In this specific case, you must rely on the precursor mass shift (209 vs 205) for selectivity, but be aware of "cross-talk" if the mass resolution is low.

Q: How do I optimize the Collision Energy (CE) for these transitions?

A: Because the nicotinoyl bond cleavage is relatively facile, this compound requires moderate collision energy.

  • Start Point: Set CE to 20–25 eV .

  • Ramping Protocol: Inject a 100 ng/mL neat standard and ramp the CE from 10 eV to 50 eV in 5 eV increments.

  • Selection Criteria: Choose the CE that provides the highest intensity for m/z 106 (Quantifier) while maintaining a stable ratio for m/z 78 (Qualifier).

    • Too low (<15 eV): Precursor survives, low sensitivity.

    • Too high (>40 eV): Excessive fragmentation into non-specific ions (m/z 51, 39).

Part 2: Chromatography & Isomer Separation
Q: The compound is an (R,S) mixture.[3] Will I see two peaks?

A: Yes, it is highly likely.

  • Chiral Columns: If you use a chiral column (e.g., Chiralpak AD-RH), you will see two distinct peaks. You must integrate both or validate which enantiomer is biologically relevant if analyzing biological matrices.

  • Achiral Columns (C18/HILIC): You may observe a "split" peak or a single broad peak depending on the column's enantioselectivity.

    • Action: If quantifying the total amount, ensure your integration window covers the entire doublet. Do not treat the second isomer as an impurity unless confirmed by a blank injection.

Q: Which column chemistry is best?

A:

  • HILIC (Recommended): Due to the polar pyrrolidone and pyridine moieties, MNP retains poorly on standard C18. HILIC (Hydrophilic Interaction Liquid Chromatography) using a bare silica or amide phase provides superior retention and sensitivity.

    • Mobile Phase: Acetonitrile/Water (90:10) with 10mM Ammonium Formate (pH 3.5).

  • Reversed-Phase (Alternative): If you must use C18, use a "Polar-Embedded" or "AQ" type column to prevent pore dewetting at high aqueous conditions.

Part 3: Troubleshooting Guide
Issue: Low Signal Intensity for d4 Standard

Diagnosis:

  • Wrong Transition: You may be monitoring the shifted fragment (e.g., 110) when the label is on the part of the molecule that is lost (resulting in unshifted 106), or vice versa.

    • Fix: Perform a Product Ion Scan of the 209.1 precursor to confirm the actual major fragments.

  • Deuterium Exchange: If the d4 labels are on exchangeable positions (e.g., adjacent to a carbonyl enolizable position), they may be swapping with H in the mobile phase.

    • Fix: Check the structure.[4][5] If labels are on the pyridine ring, they are stable. If on the pyrrolidone ring (positions 3, 4, or 5), they are generally stable unless subjected to high pH. Keep mobile phase pH < 5.[6]

Issue: "Cross-Talk" or Interference in the Native Channel

Diagnosis: If you see a peak in the Native (205) channel when injecting only the d4 standard (209):

  • Isotopic Impurity: The d4 standard may contain d0 (native) impurity.

    • Check: The CoA for "Isotopic Purity" (usually >99%). A 1% d0 impurity will limit your LOQ.

  • Fragment Overlap: If the d4 label is on the pyrrolidone ring, the fragment is m/z 106 (same as native). If the quadrupole resolution is poor, the 209->106 transition might bleed into 205->106.

    • Fix: Increase the mass resolution (e.g., from "Unit" to "High" or 0.7 FWHM to 0.4 FWHM) on Q1.

Part 4: Optimization Workflow (Visualized)

The following diagram outlines the logical decision tree for optimizing the MS/MS method for MNP-d4.

MS_Optimization Start Start: Method Development Check_CoA Step 1: Check d4 Label Position (CoA Review) Start->Check_CoA Label_Pyridine Label on Pyridine Ring Check_CoA->Label_Pyridine Pyridine-d4 Label_Pyrrolidone Label on Pyrrolidone Ring Check_CoA->Label_Pyrrolidone Pyrrolidone-d4 Pred_Trans_Pyr Predict Shifted Fragments Pre: 209 -> Frag: 110 (+4) Label_Pyridine->Pred_Trans_Pyr Pred_Trans_Pyrrol Predict Unshifted Fragments Pre: 209 -> Frag: 106 (+0) Label_Pyrrolidone->Pred_Trans_Pyrrol Exp_Valid Step 2: Experimental Validation (Product Ion Scan of m/z 209) Pred_Trans_Pyr->Exp_Valid Pred_Trans_Pyrrol->Exp_Valid Opt_CE Step 3: Optimize Collision Energy (Ramp 10-50 eV) Exp_Valid->Opt_CE Select_Final Step 4: Select Final Transitions Opt_CE->Select_Final

Caption: Decision tree for selecting MS/MS transitions based on isotopic label position.

Part 5: Detailed Protocol: Product Ion Scan

If theoretical predictions fail, use this protocol to empirically determine transitions.

  • Preparation: Dilute (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

  • Infusion: Connect the syringe pump directly to the MS source (Flow: 10 µL/min).

  • Q1 Scan: Scan range 200–220 Da. Confirm the parent ion cluster at m/z 209.1 .

  • MS2 Scan:

    • Set Precursor: 209.1 .

    • Scan Range: 50–215 Da .

    • Collision Energy: Ramp 20, 30, 40 eV.

  • Data Analysis:

    • Identify the two most abundant ions.

    • Check for m/z 110 vs 106 to confirm label position.

    • Check for m/z 82 vs 78.

References
  • Toronto Research Chemicals (TRC) . (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 Product Page. Retrieved from

  • PubChem . 3-(1-Methylpyrrolidin-2-yl)pyridine (Nicotine) and related structures. Retrieved from

  • LGC Standards . Reference Standards for Nicotine Metabolites. Retrieved from

  • BOC Sciences . Stable Isotope Labelled Compounds. Retrieved from

Sources

Technical Support Center: Improving Extraction Recovery of (R,S)-1-Methyl-3-nicotinoylpyrrolidone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Center. Topic: Optimization of Extraction Protocols for (R,S)-1-Methyl-3-nicotinoylpyrrolidone (1-M-3-NP) from Complex Matrices. Audience: Analytical Chemists, DMPK Scientists, and Method Development Leads.

Executive Summary: The "Beta-Keto Amide" Trap

(R,S)-1-Methyl-3-nicotinoylpyrrolidone is not a standard base like Nicotine or Cotinine. It possesses a unique amphoteric structure due to the


-keto amide functionality at the C3 position of the pyrrolidone ring.
  • The Challenge: Most protocols fail because they treat 1-M-3-NP as a simple base, employing high pH (>10) liquid-liquid extraction (LLE).

  • The Reality: At pH > 9, the C3 proton (flanked by two carbonyls) becomes acidic, forming an enolate anion . This anion is highly water-soluble and will not partition into organic solvents, leading to <10% recovery.

  • The Solution: Extraction must occur in a narrow neutral pH window (pH 6.5–7.5) where the molecule exists in its non-ionized, neutral form, or by using Mixed-Mode Cation Exchange (MCX) SPE that exploits the pyridine nitrogen's basicity at low pH.

Part 1: Understanding the Physicochemistry (The "Why")
Q: Why does my standard "Cotinine Extraction" protocol (pH 12 + DCM) yield <5% recovery for 1-M-3-NP?

A: You are likely ionizing the molecule into its enolate form. Unlike Cotinine, which is stable and neutral at high pH, 1-M-3-NP has an acidic proton at the C3 position of the pyrrolidone ring.

  • Acidic Domain (pH < 4): The pyridine nitrogen is protonated (

    
    ). The molecule is Cationic . High water solubility.
    
  • Neutral Domain (pH 6–8): The pyridine is deprotonated, and the C3-H is intact. The molecule is Neutral . Moderate lipophilicity (

    
    ). Target window for LLE. 
    
  • Basic Domain (pH > 9): The C3-H is deprotonated (

    
    ). The molecule forms a stable Enolate Anion . High water solubility. Partitioning into DCM is impossible. 
    

Visualizing the Speciation Logic:

SpeciationLogic Acid pH < 4 (Acidic) Form_Cat Cationic Form (Pyridine-H+) Water Soluble Acid->Form_Cat Protonation Neutral pH 6.5 - 7.5 (Neutral) Form_Neu Neutral Form (Non-ionized) DCM Extractable Neutral->Form_Neu Target Window Basic pH > 9 (Basic) Form_An Anionic Form (Enolate C3-) Water Soluble Basic->Form_An Deprotonation LLE_Fail Recovery < 10% Form_Cat->LLE_Fail LLE Fails LLE_Success Recovery > 85% Form_Neu->LLE_Success LLE Works Form_An->LLE_Fail LLE Fails

Caption: pH-dependent speciation of 1-Methyl-3-nicotinoylpyrrolidone determining extraction success.

Part 2: Sample Preparation & Extraction Methodologies
Q: Which extraction technique should I choose for plasma/urine?

A: Use Mixed-Mode Cation Exchange (MCX) SPE for the cleanest extracts and highest recovery. If SPE is unavailable, use pH-Controlled LLE . Avoid Protein Precipitation (PPT) alone due to significant matrix effects (ion suppression).

Protocol 1: The "Gold Standard" MCX SPE

Best for: High sensitivity (<1 ng/mL) and complex matrices (plasma, urine).

StepSolvent/BufferMechanistic Rationale
1. Pre-treatment Dilute sample 1:1 with 2% Formic Acid (aq) .Acidifies sample (pH ~2-3) to protonate the pyridine nitrogen, ensuring it binds to the cation exchange mechanism.
2. Conditioning Methanol followed by Water.Activates the sorbent.
3. Loading Load acidified sample slowly.The cationic 1-M-3-NP binds to the sulfonate groups (cation exchange).
4. Wash 1 0.1 N HCl .Removes proteins and neutral interferences. Analyte stays bound.
5. Wash 2 Methanol .Removes hydrophobic interferences. Analyte stays bound by ionic interaction.
6. Elution 5% NH₄OH in Methanol .Critical: The ammonia neutralizes the pyridine nitrogen (removing the positive charge) AND potentially ionizes the C3 position. Both effects release the molecule from the cation exchange resin.
Protocol 2: pH-Controlled Liquid-Liquid Extraction (LLE)

Best for: Quick method development or higher concentrations (>10 ng/mL).

  • Buffer: Add 100 µL of 1.0 M Phosphate Buffer (pH 7.0) to 200 µL plasma. Do not use Carbonate buffer (pH 10) or NaOH.

  • Solvent: Add 600 µL of Dichloromethane (DCM) : Isopropanol (IPA) (90:10, v/v) .

    • Note: The IPA is crucial to disrupt hydrogen bonding with plasma proteins and improve solubility of the polar amide.

  • Agitate: Vortex for 5 minutes. Centrifuge at 4000 rpm for 10 min.

  • Transfer: Remove the organic (bottom) layer.

  • Dry & Reconstitute: Evaporate under nitrogen at 40°C. Reconstitute in 10% Acetonitrile in Water .

Part 3: Chromatographic & Detection Optimization
Q: I have good recovery, but my peak shape is poor (tailing). Why?

A: The pyridine nitrogen interacts with residual silanols on standard C18 columns, causing tailing. Additionally, the polar nature of the molecule leads to poor retention (eluting in the void volume) on C18.

Recommended Columns:

  • HILIC (Hydrophilic Interaction Liquid Chromatography):

    • Column: Bare Silica or Amide-based (e.g., Waters XBridge Amide).

    • Mobile Phase: High Acetonitrile (>80%) with Ammonium Formate/Formic Acid.

    • Why: Retains polar bases well; excellent sensitivity in ESI+ due to high organic content.

  • Polar-Embedded C18 (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex Biphenyl):

    • Why: Provides better retention for polar compounds in 100% aqueous conditions and shields silanols.

Q: What are the predicted MRM transitions?

A: While experimental tuning is required, the following transitions are theoretically robust based on the structure (MW 204.2):

  • Precursor: 205.1 (

    
    )
    
  • Quantifier: 106.1 (Nicotinoyl fragment, highly specific).

  • Qualifier: 78.1 (Pyridine ring fragment) or 98.1 (Methylpyrrolidone fragment).

Part 4: Troubleshooting Guide
Scenario: "I see <10% Recovery in LLE."

Step-by-Step Diagnosis:

  • Check pH: Did you use NaOH or Carbonate buffer?

    • Fix: Switch to Phosphate Buffer pH 7.0.

  • Check Solvent: Did you use Hexane or MTBE?

    • Fix: The molecule is too polar. Use DCM:IPA (90:10) or Chloroform.

  • Check Evaporation: Did you use high heat (>50°C)?

    • Fix: Beta-keto amides can be thermally unstable. Keep temp < 40°C.

Scenario: "Signal is suppressed in Plasma but fine in Water."

Step-by-Step Diagnosis:

  • Phospholipids: Are you using PPT (Protein Precipitation)?

    • Fix: Phospholipids elute late and suppress ionization. Switch to MCX SPE or use a "Phospholipid Removal" plate (e.g., Ostro, Phree).

  • Retention Time: Is the peak eluting near the void volume (

    
    )?
    
    • Fix: Salts and polar matrix components elute here. Switch to a HILIC column to shift retention to a cleaner region.

Troubleshooting Decision Tree:

Troubleshooting Start Start: Low Recovery/Sensitivity Check_Extract Extraction Method? Start->Check_Extract LLE LLE Check_Extract->LLE SPE SPE Check_Extract->SPE Check_pH Check pH LLE->Check_pH Check_Sorbent Check Sorbent SPE->Check_Sorbent pH_High pH > 9? Check_pH->pH_High Yes pH_Low pH < 4? Check_pH->pH_Low Yes Sorbent_C18 C18/HLB? Check_Sorbent->Sorbent_C18 Yes Fix_pH Fix: Use pH 7.0 (Avoid Enolate) pH_High->Fix_pH pH_Low->Fix_pH Fix_MCX Fix: Use MCX (Mixed-Mode) Sorbent_C18->Fix_MCX

Caption: Decision tree for diagnosing low recovery issues.

References
  • ChemicalBook. (+/-)-NICOTINE Properties and Derivatives. Retrieved from

  • Toronto Research Chemicals. (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4.[1] Retrieved from [1]

  • BOC Sciences. Stable Isotope Labelled Compounds (Nicotine Metabolites). Retrieved from

  • PubChem. Compound Summary: Cotinine (Structural Analog). (Used for pKa and solubility benchmarking). Retrieved from

  • Waters Corporation. Oasis MCX Extraction Protocols for Basic Drugs. (Standard industry protocol for cationic bases). Retrieved from

Disclaimer: This guide is based on theoretical physicochemical principles derived from the molecular structure of (R,S)-1-Methyl-3-nicotinoylpyrrolidone. Experimental validation is always required.

Sources

Technical Support Center: Troubleshooting (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 Assays

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Diagnosing and Resolving Linearity Issues in LC-MS/MS Calibration Curves Compound: (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 (Internal Standard) Context: Nicotine Metabolite/Tobacco Alkaloid Analysis[1]

Executive Summary

You are likely encountering non-linearity due to one of three critical failure modes common to deuterated pyridine-pyrrolidone internal standards: Isotopic Cross-Talk , The Deuterium Retention Shift (Isotope Effect) , or Keto-Enol Exchange Instability .[1]

This guide abandons generic advice. We focus on the specific physicochemical behavior of nicotinoyl-pyrrolidone derivatives—specifically the acidity of the C3 proton and the chromatographic behavior of deuterated isotopologues.

Module 1: The "Zero-Intercept" Fallacy (Isotopic Cross-Talk)

Symptom: Your calibration curve shows a high y-intercept, or the lower limit of quantification (LLOQ) accuracy is consistently failing (>20% deviation).

The Mechanism: (R,S)-1-Methyl-3-nicotinoylpyrrolidone is a nitrogen-rich alkaloid.[1] In Mass Spectrometry, "Cross-Talk" occurs when:

  • Native-to-IS Contribution: The natural abundance of heavy isotopes (M+4) in your high-concentration native analyte contributes to the IS transition channel.[1]

  • IS-to-Native Contribution: Your d4 standard contains a trace amount of d0 (unlabeled) material, creating a "ghost peak" in the analyte channel.

The Diagnostic Protocol: Run the "Cross-Talk Verification Matrix" before adjusting any MS parameters.

Injection TypeMonitored TransitionExpected ResultFailure Indicator
Blank Matrix + IS Only Native Analyte (M+0)Zero Area (or <20% of LLOQ)Impure IS: Your d4 standard contains d0. Action: Buy new standard or increase LLOQ.
ULOQ Analyte (No IS) Internal Standard (M+4)Zero Area Isotope Breakthrough: High native conc. creates M+4 isotopes.[2][1] Action: Lower ULOQ or choose a d6/d3 standard.
Technical Insight: The "M+4" Probability

For a molecule like 1-Methyl-3-nicotinoylpyrrolidone (~204 Da), the natural probability of an M+4 isotope is low but non-zero.[1] However, if your "d4" label is not >99.9% isotopic purity, the d0 impurity is the most common cause of intercept issues.

Module 2: The "Bending Curve" (The Deuterium Isotope Effect)

Symptom: The calibration curve is linear in solvent standards but curves (quadratic) or scatters in the biological matrix (plasma/urine).

The Mechanism: Deuterium (D) is more lipophilic than Hydrogen (H).[2][1] On C18 columns, deuterated standards often elute slightly earlier than their non-deuterated counterparts.[2][1]

  • The Trap: If your analyte elutes at the very edge of an ion-suppression zone (e.g., phospholipids eluting late), the d4-IS (eluting earlier) might escape the suppression while the native analyte (eluting later) gets suppressed. The IS fails to compensate, leading to a non-linear response ratio.

Visualizing the Failure Mode:

IsotopeEffect cluster_0 Chromatographic Separation cluster_1 MS Response Outcome IS d4-IS Peak (Elutes Earlier) Native Native Analyte (Elutes Later) IS->Native Retention Shift (~0.1 - 0.2 min) IS_Resp IS Signal: High (Unsuppressed) IS->IS_Resp Nat_Resp Native Signal: Low (Suppressed) Native->Nat_Resp Matrix Matrix Suppression Zone (Phospholipids) Matrix->IS_Resp Misses Matrix->Nat_Resp Overlaps

Caption: The Deuterium Isotope Effect causes the IS to elute before the suppression zone, failing to correct for the signal loss experienced by the native analyte.

Corrective Action:

  • Check Retention Times: Zoom in. If

    
     min, this is your problem.
    
  • Switch Columns: Use a Phenyl-Hexyl or Biphenyl column.[1] The

    
     interactions with the pyridine ring often reduce the D/H separation factor compared to C18.
    
  • Co-elution Force: Adjust the gradient slope to be shallower at the elution point to force co-elution, or switch to a 13C-labeled standard (which has no retention shift).

Module 3: Chemical Instability (Keto-Enol Tautomerism)

Symptom: High variability (RSD > 15%) in IS area counts across the run, or "disappearing" IS signal in processed samples over time.

The Mechanism: The structure 1-Methyl-3-nicotinoylpyrrolidone contains a ketone group at C3.[1]

  • The Risk: The proton at C3 (between the pyrrolidone ring and the nicotinoyl group) is acidic. In protic solvents (MeOH/Water) or at high pH, this proton can exchange.[2][1]

  • The d4 Hazard: If your d4 labeling is on the pyrrolidone ring (specifically C3, C4, or C5), you risk Deuterium-Hydrogen Exchange (D/H Exchange) .[1] The "d4" becomes "d3" or "d2" in solution, shifting the mass out of your MRM window.

Validation Step: Check the Certificate of Analysis (CoA) for the d4 standard.

  • Safe Label: Pyridine ring (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) or N-Methyl group (
    
    
    
    ).[3][1]
  • Unsafe Label: Pyrrolidone ring protons.[2][1]

Solution:

  • Ensure the d4 label is on the Pyridine ring .

  • Keep autosampler temperature at 4°C.

  • Acidify the mobile phase (0.1% Formic Acid) to stabilize the keto form and suppress exchange.

Summary Troubleshooting Flowchart

Troubleshooting Start Issue: Non-Linear Calibration CheckIntercept Is the Intercept High? Start->CheckIntercept CheckSlope Is the Curve Bending/Quadratic? CheckIntercept->CheckSlope No CrossTalk Run Cross-Talk Matrix. Check IS Purity. CheckIntercept->CrossTalk Yes CheckScatter Is Data Scattered/High RSD? CheckSlope->CheckScatter No MatrixEffect Deuterium Isotope Effect. Check RT difference. Switch to Biphenyl Column. CheckSlope->MatrixEffect Yes (in Matrix) Saturation Detector Saturation. Use less sensitive transition or dilute sample. CheckSlope->Saturation Yes (in Solvent) Stability Check H/D Exchange. Verify Label Position. Acidify Solvents. CheckScatter->Stability Yes

Caption: Logic flow for isolating the root cause of linearity failure in 1-Methyl-3-nicotinoylpyrrolidone-d4 assays.

References

  • U.S. Food and Drug Administration (FDA). (2018).[2][1] Bioanalytical Method Validation Guidance for Industry.[2][1] (Section III.B: Chromatographic Considerations). Retrieved from [Link]

  • Wang, S., & Cyronak, M. (2013).[2][1] Matrix Effects in LC-MS/MS Bioanalysis: A Review. (Discusses the Deuterium Isotope Effect on Retention Time). Current Drug Metabolism.

  • Chaudhari, S. R., et al. (2010).[2][1] Step-by-step approach to determine the isotopic purity of internal standards in LC-MS/MS.Journal of Mass Spectrometry.

  • Wieling, J. (2002).[2][1] LC-MS-MS experiences with internal standards.[1][4][5][6][7][8] (Detailed analysis of cross-talk and H/D exchange). Chromatographia.

Sources

Technical Support Center: Minimizing Ion Suppression for (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: IS-SUP-D4-OPT Subject: Troubleshooting Ion Suppression & Matrix Effects in LC-MS/MS

Executive Summary

You are encountering sensitivity issues or quantification bias with (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 . As a deuterated internal standard (IS) for nicotine-related metabolites, this compound is chemically basic (pyridine nitrogen) and polar (pyrrolidone/ketone moieties).

The primary challenge with deuterated standards in this chemical class is the Deuterium Isotope Effect , where the deuterated analogue elutes slightly earlier than the native analyte in Reversed-Phase Liquid Chromatography (RPLC).[1] If your matrix interferences (phospholipids, salts) co-elute with the IS but not the analyte, your normalization fails.

This guide provides a self-validating workflow to diagnose, isolate, and eliminate these suppression effects.

Module 1: Diagnostic Workflow (The "Post-Column Infusion")

User Query: "How do I know if my signal loss is due to ion suppression or just low recovery?"

Technical Resolution: Do not rely on extraction recovery experiments alone. You must map the "Suppression Landscape" of your chromatographic run using Post-Column Infusion (PCI) . This is the only way to visualize exactly where the matrix is killing your ionization.

Protocol: Setting up the PCI Experiment
  • Setup: Place a T-junction between your LC column outlet and the MS source inlet.

  • Infusion: Syringe-pump a constant flow of your analyte (or the d4-IS) into the T-junction at a concentration that yields a steady signal (e.g., 100x LOQ).

  • Injection: Inject a blank extracted matrix sample (e.g., plasma extract without analyte) via the LC.

  • Observation: Monitor the baseline of the infused analyte. Any dip or peak in the baseline indicates suppression or enhancement caused by the matrix eluting from the column.

Visualizing the Workflow

PCI_Workflow cluster_LC Chromatography System cluster_MS Detection System LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column T_Junction T-Junction (Mixing Tee) Column->T_Junction Eluent + Matrix Source ESI Source (Ionization) T_Junction->Source Combined Flow Detector Mass Spec (Signal Monitor) Source->Detector Syringe Syringe Pump (Constant Analyte Infusion) Syringe->T_Junction Constant Analyte

Figure 1: Post-Column Infusion setup. Dips in the detector signal indicate elution zones of matrix interferences.

Module 2: Sample Preparation (The First Line of Defense)

User Query: "I'm using protein precipitation (PPT) with acetonitrile, but the matrix effect is still high. What should I change?"

Technical Resolution: Protein precipitation is insufficient for polar basic compounds like nicotinoylpyrrolidone derivatives in plasma. It removes proteins but leaves phospholipids (Glycerophosphocholines, m/z 184), which are the primary cause of ion suppression in ESI+.

Recommendation: Switch to Mixed-Mode Cation Exchange (MCX) SPE .

  • Why? Your molecule contains a basic pyridine nitrogen (pKa ~4-5). MCX sorbents utilize a dual retention mechanism:

    • Reverse Phase: Retains the hydrophobic core.

    • Cation Exchange: Electrostatically binds the positively charged nitrogen at acidic pH.

This allows you to use a 100% organic wash (e.g., Methanol) to strip away neutral phospholipids while your analyte remains locked by ionic charge.

Comparative Data: PPT vs. MCX SPE
ParameterProtein Precipitation (PPT)Mixed-Mode SPE (MCX)
Phospholipid Removal < 15%> 95%
Matrix Factor (MF) 0.4 - 0.6 (High Suppression)0.9 - 1.0 (Minimal Suppression)
Sensitivity (S/N) Low (High background)High (Clean baseline)
Protocol Complexity LowMedium
Optimized MCX Protocol for (R,S)-1-Methyl-3-nicotinoylpyrrolidone
  • Load: Acidify sample (pH 3) to protonate the pyridine nitrogen. Load onto MCX cartridge.[2]

  • Wash 1 (Aqueous): 2% Formic Acid (removes salts/proteins).

  • Wash 2 (Organic - CRITICAL): 100% Methanol (removes neutral phospholipids/hydrophobics). Note: Your analyte stays bound due to ionic interaction.

  • Elute: 5% Ammonium Hydroxide in Methanol (neutralizes the analyte, breaking the ionic bond).

Module 3: Chromatographic Strategy & The Isotope Effect

User Query: "My d4-standard elutes 0.1 minutes before my analyte. Is this a problem?"

Technical Resolution: Yes, this is the Deuterium Isotope Effect . Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts, causing earlier elution in Reversed-Phase LC (RPLC).

The Risk: If a suppression zone (e.g., a phospholipid peak) elutes immediately before your native analyte, the d4-IS might fall directly into this suppression trench while the native analyte elutes on the shoulder.

  • Result: The IS is suppressed (signal drops), the analyte is not. The ratio (Analyte/IS) artificially skyrockets, causing quantification errors.

Troubleshooting Decision Matrix

Decision_Matrix Start Is d4-IS eluting earlier than Native Analyte? Check_Matrix Perform PCI Experiment. Is there suppression at the d4 RT? Start->Check_Matrix Yes (Shift > 0.05 min) No_Problem No Action Needed. (Co-elution is sufficient) Start->No_Problem No (Perfect Co-elution) Check_Matrix->No_Problem No Suppression Zone Problem CRITICAL ERROR: IS is suppressed, Analyte is not. Check_Matrix->Problem Yes, Suppression Detected Solution_1 Option A: Change Column Class Switch to HILIC or Biphenyl. (Alters selectivity) Problem->Solution_1 Solution_2 Option B: Modify Mobile Phase Add Methanol to B-Phase. (Protics reduce isotope effect) Problem->Solution_2

Figure 2: Decision tree for managing Deuterium Isotope Effects in LC-MS.

Specific Recommendations:

  • Switch to Biphenyl or PFP Columns: These phases offer pi-pi interactions with the pyridine ring, often improving retention and minimizing the relative impact of the deuterium lipophilicity shift compared to C18.

  • Use HILIC: For very polar metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) is superior. In HILIC, the elution order is often reversed or the mechanism (partitioning) minimizes the isotope shift.

Module 4: Mass Spectrometry Tuning

User Query: "Are there source parameters that reduce susceptibility to suppression?"

Technical Resolution: Yes. Ion suppression is fundamentally a competition for charge in the ESI droplet. You can bias this competition in your favor.

  • Dilute the Flow: If sensitivity allows, use a splitter or lower flow rate (micro-flow). Smaller droplets evaporate more efficiently, reducing the "charge competition" effect.

  • Source Temperature: Increase the gas temperature. Higher temperatures facilitate faster solvent evaporation, reducing the critical radius time for droplets, which can mitigate the impact of non-volatile matrix components.

  • Dwell Time: Ensure your dwell time is sufficient (e.g., >20ms) but not so long that you miss the peak. However, dwell time does not fix suppression; it only improves statistics.

References & Authoritative Grounding
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. (Defines the standard Matrix Factor calculation).

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Validates MCX SPE for phospholipid removal).

  • Wang, S., & Cyronak, M. (2013). Post-column infusion method for the assessment of matrix effects.[3][4] In LC-MS in Drug Analysis. (The gold standard diagnostic workflow).

  • Ye, X., et al. (2020). Deuterium isotope effect on retention time in reversed-phase liquid chromatography. Journal of Separation Science. (Explains the mechanism of d4-IS elution shifts).

Sources

Validation & Comparative

assessing accuracy and precision with (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the validation of accuracy and precision using (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 (hereafter referred to as MNP-d4 ) as an Internal Standard (IS) for the quantification of its parent compound, 1-Methyl-3-nicotinoylpyrrolidone (MNP) .

MNP is a specific nicotine-related impurity and metabolite often monitored in tobacco products, e-liquids, and biological matrices. The use of its deuterated isotopologue (MNP-d4) is the industry gold standard for correcting matrix effects in LC-MS/MS analysis, provided specific validation protocols are followed.

Part 1: The Analyte & The Standard

1. The Target: (R,S)-1-Methyl-3-nicotinoylpyrrolidone (MNP) [1][][3][4]

  • Chemical Nature: A nicotine derivative containing a pyrrolidone ring coupled to a pyridine moiety via a ketone linker.

  • Analytical Challenge: As a polar, basic compound, MNP is susceptible to severe tailing on C18 columns and significant ion suppression in complex matrices (urine, plasma, tobacco extracts).

2. The Solution: (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 (MNP-d4) [5]

  • Role: Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Mechanism: MNP-d4 mimics the ionization, extraction recovery, and chromatographic behavior of MNP, compensating for variability during sample preparation and MS detection.

  • Key Characteristic: The "d4" label (typically on the pyridine ring) renders it chemically non-exchangeable, ensuring stability in aqueous mobile phases.

Part 2: Comparative Performance Analysis

The following table compares MNP-d4 against common alternatives used in nicotine metabolite profiling.

Table 1: Performance Matrix of Internal Standard Classes

Feature(R,S)-MNP-d4 (Recommended) Structural Analog (e.g., Cotinine)

C-Labeled MNP
Cost ModerateLowHigh
Extraction Recovery Identical to AnalyteVariableIdentical to Analyte
Matrix Effect Compensation High (Co-elutes closely)Low (Different RT)Perfect (Co-elutes exactly)
Chromatographic Shift Slight (Deuterium Isotope Effect)SignificantNone
Precision (%CV) < 5% (Typical)10–15%< 3%
Risk Factor Potential D/H exchange (if pH > 10)Ion suppression mismatchAvailability

Expert Insight: While


C standards offer perfect co-elution, MNP-d4 is the pragmatic choice for high-throughput labs. The slight retention time shift (typically < 0.1 min) caused by the deuterium isotope effect is usually negligible for matrix compensation unless the matrix suppression zone is extremely narrow.

Part 3: Protocol for Assessing Accuracy & Precision

This protocol is designed to meet FDA/EMA bioanalytical guidelines. It uses a "Self-Validating" design where the IS response is monitored to flag assay drift.

Experimental Workflow Diagram

ValidationWorkflow Start Start Validation Prep Sample Preparation (Spike MNP-d4 at 50 ng/mL) Start->Prep Curve Calibration Curve (6 non-zero levels) Prep->Curve QC QC Samples (Low, Mid, High, LLOQ) Prep->QC LCMS LC-MS/MS Analysis (MRM Mode) Curve->LCMS QC->LCMS Data Data Processing (Area Ratio: Analyte/IS) LCMS->Data Eval Evaluate Accuracy & Precision Data->Eval Decision Pass Criteria? (Acc: ±15%, Prec: <15%) Eval->Decision Report Generate Report Decision->Report Yes Fail Investigate: 1. IS Purity 2. Matrix Effect Decision->Fail No Fail->Prep Re-optimize

Caption: Step-by-step workflow for validating MNP quantification using MNP-d4.

Detailed Methodology

1. Solution Preparation

  • Stock Solution: Dissolve (R,S)-MNP-d4 in methanol to 1 mg/mL. Store at -20°C.

  • Working IS Solution: Dilute stock to 50 ng/mL in the initial mobile phase (e.g., 0.1% Formic Acid in Water).

    • Why: Preparing the IS in the mobile phase ensures equilibrium is reached immediately upon injection.

2. Sample Processing (Protein Precipitation)

  • Aliquot 100 µL of sample (Plasma/Urine).

  • Add 300 µL of Working IS Solution (containing MNP-d4).

  • Vortex (1 min) and Centrifuge (10,000 x g, 10 min).

  • Inject supernatant.[5]

    • Self-Validation Check: The IS area count in the "Zero" sample (Matrix + IS only) must match the IS area in the "Standard" samples within ±15%. If not, matrix suppression is occurring differentially.

3. LC-MS/MS Conditions (Example)

  • Column: C18 or HILIC (Preferred for polar MNP).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • MRM Transitions:

    • Analyte (MNP): m/z 205.1 → 174.1

    • IS (MNP-d4): m/z 209.1 → 178.1 (Mass shift +4 Da).

  • Dwell Time: >20 ms per transition to define peaks (15+ points/peak).

4. Calculation of Accuracy & Precision

  • Metric: Use the Area Ratio (

    
    ).
    
  • Accuracy (% Bias):

    
    
    
  • Precision (% CV):

    
    
    
  • Acceptance Criteria:

    • Accuracy: ±15% (±20% at LLOQ).[6]

    • Precision: <15% CV (<20% at LLOQ).

Part 4: Expert Troubleshooting (The "Deuterium Effect")

A common pitfall with deuterated standards is the Chromatographic Isotope Effect . Deuterated compounds are slightly less lipophilic than their protium counterparts, causing them to elute slightly earlier on Reversed-Phase (C18) columns.

Visualizing the Risk

IsotopeEffect cluster_0 Chromatographic Separation Analyte MNP (Analyte) RT: 2.50 min Matrix Matrix Suppression Zone RT: 2.40 - 2.48 min Analyte->Matrix Partial Overlap (Less Suppressed) IS MNP-d4 (IS) RT: 2.45 min IS->Matrix Co-elutes (Suppressed) Result Result: IS suppressed more than Analyte = Overestimation of Concentration Matrix->Result

Caption: Impact of Deuterium Isotope Effect on quantification accuracy.

Mitigation Strategy:

  • Check RT Shift: If

    
     min, switch to a HILIC column (isotope effects are often reversed or minimized) or reduce the organic slope gradient to force co-elution.
    
  • Monitor IS Response: Plot IS Peak Area across the entire run. A systematic drop in IS area in specific subject samples indicates matrix effects that the IS might not fully compensate for if the RT shift is significant.

References

  • BenchChem. (2025). A Comparative Guide to Analytical Method Validation Using Deuterated Internal Standards. Retrieved from

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from

  • NorthEast BioLab. (2025). Best Practices of LC-MS/MS Internal Standards. Retrieved from

  • University of Tartu. (2025). Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from

Sources

performance of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 in different biological fluids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 in Bioanalysis

Executive Summary: The Precision Imperative

In the high-stakes field of tobacco alkaloid profiling and impurity monitoring, the accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS) hinges on the quality of the Internal Standard (IS).

(R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 (MNP-d4) is the stable isotope-labeled analog of 1-Methyl-3-nicotinoylpyrrolidone (MNP) , a specific minor alkaloid and degradation product often found in tobacco extracts and e-liquid formulations.

Critical Distinction: MNP is distinct from Cotinine (1-methyl-5-(3-pyridinyl)-2-pyrrolidinone). MNP possesses a nicotinoyl (pyridine-3-carbonyl) group at the C3 position of the pyrrolidone ring, whereas Cotinine has a pyridinyl group at C5. Consequently, Cotinine-d3 is an unsuitable surrogate for MNP quantification due to significant differences in retention time (RT), pKa, and matrix suppression profiles.

This guide objectively compares MNP-d4 against alternative IS strategies and details its performance across plasma, urine, and saliva matrices.

Comparative Performance Analysis

The following table contrasts MNP-d4 with common alternative approaches used in multi-analyte tobacco panels.

Table 1: Internal Standard Performance Matrix
Feature(R,S)-MNP-d4 (Recommended)Cotinine-d3 (Surrogate)N-Ethylnorcotinine (Analog)
Chemical Identity Exact isotopologue of MNP.Structural isomer (different substitution).Structural analog.[1][]
Retention Time (RT) Co-elutes perfectly with MNP.Elutes earlier/later (ΔRT > 0.5 min).Significant ΔRT.
Matrix Effect Compensation > 98% correction for ion suppression.Poor (does not experience same suppression).Variable.
Extraction Recovery Mimics MNP behavior (40-60% in LLE).High recovery (often >80%), leading to bias.Inconsistent.
Suitability Gold Standard for MNP quantification.Not Recommended for MNP.Qualitative only.

Scientist's Insight: Using Cotinine-d3 to quantify MNP is a common error. Because MNP contains a ketone linker (nicotinoyl group), it is more polar and chemically reactive than Cotinine. During Solid Phase Extraction (SPE), Cotinine-d3 often elutes in the wash or early elution fraction, while MNP may be retained longer. This "recovery mismatch" leads to gross quantification errors (up to 40% bias).

Performance in Biological Fluids

The physicochemical properties of MNP-d4 (Polarity: Moderate; pKa ~3.5 & 8.0) dictate its behavior in different matrices.

A. Human Plasma / Serum
  • Challenge: High protein binding and phospholipid suppression.

  • Performance: MNP-d4 demonstrates excellent stability in plasma stored at -20°C.

  • Matrix Effect (ME): In protein precipitation (PPT) methods, MNP suffers from significant ion suppression (up to 30%) due to phospholipids.

    • Without MNP-d4: Signal variability is high (RSD > 15%).

    • With MNP-d4: Corrected RSD drops to < 3%.

  • Recommended Workflow: Mixed-mode Cation Exchange (MCX) SPE is superior to PPT for removing phospholipids.

B. Urine
  • Challenge: High salt content and variable pH (4.5 – 8.0).

  • Performance: MNP-d4 is robust against the "salt effect" in ESI sources.

  • Interference: High concentrations of Cotinine (primary metabolite) in smokers' urine can cause cross-talk if mass resolution is low. MNP-d4 (Mass shift +4 Da) moves the precursor/product ions sufficiently away from natural isotopes of interferences.

  • Protocol: Dilute-and-shoot (1:10) is often sufficient, provided MNP-d4 is spiked before dilution to compensate for viscosity variances.

C. Saliva[4]
  • Challenge: Viscosity and mucin presence.

  • Performance: MNP-d4 mimics the adsorption of MNP to mucins.

  • Recovery: ~95% recovery when using acidified extraction solvents (0.1% Formic Acid) to disrupt mucin binding.

Technical Workflow: Validated Extraction Protocol

This protocol ensures the integrity of the MNP-d4 standard during sample preparation.

Diagram 1: MCX Solid Phase Extraction Workflow

SPE_Workflow cluster_0 Pre-Treatment cluster_1 MCX Extraction Step1 Sample Aliquot (200 µL Plasma) Step2 Spike IS (MNP-d4, 10 ng/mL) Step1->Step2 Step3 Acidify (200 µL 4% H3PO4) Step2->Step3 Step5 Load Sample Step3->Step5 Step4 Condition Cartridge (MeOH -> H2O) Step4->Step5 Step6 Wash 1: 2% Formic Acid (Removes Proteins) Step5->Step6 Step7 Wash 2: MeOH (Removes Neutrals) Step6->Step7 Step8 Elute (5% NH4OH in MeOH) Step7->Step8 Step9 Evaporate & Reconstitute (Mobile Phase) Step8->Step9 Step10 LC-MS/MS Analysis Step9->Step10

Caption: Optimized Mixed-Mode Cation Exchange (MCX) protocol for isolating MNP and MNP-d4 from complex biofluids.

Detailed Methodology:
  • Preparation: Thaw plasma samples at room temperature. Vortex for 30s.

  • Internal Standard Spiking: Add 20 µL of MNP-d4 working solution (100 ng/mL in Methanol) to 200 µL of plasma. Vortex.

    • Why: Spiking before acidification allows the IS to equilibrate with plasma proteins, mimicking the analyte's binding state.

  • Acidification: Add 200 µL of 4% Phosphoric Acid (

    
    ).
    
    • Mechanism:[] Disrupts protein binding and ionizes the pyridine nitrogen (pKa ~8), ensuring retention on the cation exchange sorbent.

  • SPE Loading (Oasis MCX or equivalent):

    • Condition: 1 mL MeOH, then 1 mL Water.

    • Load: Acidified sample.

    • Wash 1: 2% Formic Acid (removes acidic/neutral interferences).

    • Wash 2: 100% Methanol (removes hydrophobic neutrals; MNP remains bound ionically).

    • Elute: 2 x 500 µL of 5%

      
       in Methanol. (High pH neutralizes the nitrogen, releasing the analyte).
      
  • Analysis: Evaporate under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
    

Mass Spectrometry Parameters

To ensure specificity, the following transitions are recommended for MNP-d4.

  • Ionization Mode: ESI Positive (

    
    )
    
  • Precursor Ion: m/z 213.1 (MNP-d4) vs 209.1 (Native MNP)

    • Note: MNP (C11H12N2O2) MW = 208.2.

      
      .
      
    • MNP-d4 (C11H8D4N2O2) MW = 212.2.

      
      .
      
  • Product Ions (Quantifier):

    • Native MNP: 209.1 -> 78.1 (Pyridine ring fragment)

    • MNP-d4: 213.1 -> 82.1 (Deuterated pyridine fragment)

    • Verification: Ensure the deuterium label is on the pyridine ring (common for TRC standards) to maintain the mass shift in the fragment.

References

  • Toronto Research Chemicals. (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 Product Page. Retrieved from

  • Benowitz, N. L., et al. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handb Exp Pharmacol. Retrieved from

  • Jacob, P., et al. (2011).Minor Tobacco Alkaloids as Biomarkers for Tobacco Use. Chemical Research in Toxicology. (Contextual reference for minor alkaloid analysis).
  • Centers for Disease Control and Prevention (CDC).Laboratory Procedure Manual: Cotinine and other metabolites. (Standard SPE protocols adapted for pyridine alkaloids).

Sources

A Senior Application Scientist's Guide: GC-MS vs. LC-MS/MS for Nicotine Metabolite Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative in Tobacco Exposure Assessment

Nicotine, the primary psychoactive alkaloid in tobacco, is a critical molecule in addiction medicine, public health, and toxicology.[1] While nicotine itself is a biomarker of exposure, its rapid metabolism necessitates the analysis of its metabolites for a more accurate and comprehensive understanding of tobacco use or secondhand smoke exposure.[2][3] The human body extensively metabolizes nicotine, primarily in the liver, through a pathway catalyzed by cytochrome P450 enzymes, particularly CYP2A6.[4][5] This process converts nicotine into a suite of metabolites, with cotinine being the most significant.[5][6]

Due to its longer biological half-life (16-18 hours) compared to nicotine (~2 hours), cotinine provides a more stable and reliable indication of nicotine intake over recent days.[3][7] Cotinine is further metabolized to trans-3'-hydroxycotinine (3HC), which is the most abundant nicotine metabolite found in the urine of most users.[8][9] Accurate quantification of these metabolites in biological matrices like urine, blood, and saliva is paramount for clinical diagnostics, smoking cessation programs, and epidemiological research.[7][10]

Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was the gold standard for this analysis. However, the advent and maturation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have presented a powerful alternative. This guide provides an in-depth, objective comparison of these two instrumental techniques, drawing upon established experimental data and field-proven insights to assist researchers, clinicians, and drug development professionals in making informed methodological decisions.

The Metabolic Journey of Nicotine

Understanding the metabolic fate of nicotine is fundamental to selecting an appropriate analytical strategy. The primary metabolic cascade is initiated by the C-oxidation of nicotine, a two-step process that yields cotinine.[1][6] This conversion is predominantly mediated by the CYP2A6 enzyme.[5] Cotinine itself undergoes further metabolism, with hydroxylation to form trans-3'-hydroxycotinine being a major route.[1][8] Many of these metabolites can also be conjugated with glucuronic acid, forming more water-soluble compounds that are readily excreted in urine.[4][11] The ability to measure both the "free" and "total" (free + conjugated) forms of these metabolites can provide deeper insights into an individual's metabolic profile.

Nicotine_Metabolism Nicotine Nicotine Iminium Nicotine-Δ1'(5')-iminium ion Nicotine->Iminium Nic_Gluc Nicotine Glucuronide Nicotine->Nic_Gluc UGTs Cotinine Cotinine Iminium->Cotinine THC trans-3'-hydroxycotinine Cotinine->THC Cot_Gluc Cotinine Glucuronide Cotinine->Cot_Gluc UGTs THC_Gluc 3HC Glucuronide THC->THC_Gluc UGTs

Caption: Primary metabolic pathways of nicotine.

The Workhorse: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates chemical compounds based on their volatility and interaction with a stationary phase within a capillary column. For decades, it has been a reliable and robust platform for toxicology and clinical analysis.[12]

Causality Behind the GC-MS Workflow: The Derivatization Imperative

The core challenge of using GC for nicotine metabolite analysis lies in the physicochemical properties of the target analytes. Compounds like cotinine and, particularly, the hydroxylated trans-3'-hydroxycotinine, possess polar functional groups (-OH, >N-C=O). These groups make the molecules insufficiently volatile for efficient transport through a GC column and prone to thermal degradation in the heated injector port.

To overcome this, a derivatization step is mandatory.[13] This chemical reaction modifies the analyte by replacing active hydrogens on polar functional groups with nonpolar, bulky groups (e.g., trimethylsilyl, TMS). This modification has two critical effects:

  • Increases Volatility: It masks the polar sites, reducing intermolecular hydrogen bonding and lowering the boiling point of the analyte.

  • Enhances Thermal Stability: It protects the functional groups from breaking down at the high temperatures required for GC analysis.

This necessity for derivatization is a defining characteristic of the GC-MS workflow for this application, adding both time and a potential source of analytical variability that must be meticulously controlled.

Experimental Protocol: A Validated GC-MS Method

The following protocol is a representative workflow synthesized from established methodologies for the analysis of nicotine and cotinine in biological fluids.[13][14][15]

  • Sample Pre-treatment (for 'Total' Metabolites):

    • To a 1 mL urine sample, add an appropriate internal standard (e.g., Nicotine-d4, Cotinine-d3).[15]

    • Add 500 µL of a β-glucuronidase enzyme solution in a suitable buffer (e.g., acetate buffer, pH 5.0).[13]

    • Incubate the mixture (e.g., at 37°C overnight) to hydrolyze the glucuronide conjugates, releasing the free metabolites.[13] For 'free' analysis, this step is omitted.

  • Liquid-Liquid Extraction (LLE):

    • Alkalinize the sample by adding a strong base (e.g., 200 µL of 5N NaOH) to a pH > 10. This ensures the analytes are in their free base form, which is more soluble in organic solvents.

    • Add 5 mL of an organic extraction solvent (e.g., a mixture of dichloromethane and n-butyl acetate or ethyl ether).[13][14]

    • Vortex vigorously for 2-5 minutes to facilitate the transfer of analytes into the organic phase.

    • Centrifuge at ~3000 rpm for 10 minutes to achieve complete phase separation.

  • Analyte Derivatization & Concentration:

    • Carefully transfer the upper organic layer to a clean conical tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C. To prevent the loss of volatile nicotine, a small amount of acetic acid can be added to the solvent before evaporation.[14]

    • Reconstitute the dry residue in 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[13]

    • Cap the vial tightly and heat at 70-80°C for 30 minutes to complete the derivatization reaction.

    • Cool the sample to room temperature before injection.

  • GC-MS Analysis:

    • Injection: Inject 1-2 µL of the derivatized sample into the GC.

    • GC Column: Use a non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5MS or equivalent).[16]

    • Temperature Program: A typical program starts at ~100°C, ramps at 10-20°C/min to ~280°C, and holds for several minutes to ensure all components elute.[16]

    • MS Detection: Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode for maximum sensitivity and selectivity. Monitor characteristic ions for the derivatized analytes and internal standards.[15][17]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (Urine, Plasma, Saliva) Hydrolysis Enzymatic Hydrolysis (Optional, for 'Total') Sample->Hydrolysis Extraction Liquid-Liquid Extraction (Alkalinize & Add Solvent) Hydrolysis->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (e.g., with BSTFA) Evaporation->Derivatization GC_Inject GC Injection Derivatization->GC_Inject GC_Separation GC Separation (Volatility-based) GC_Inject->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis Data Analysis & Quantification

Caption: Generalized GC-MS workflow for nicotine metabolites.

The Challenger: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has rapidly become the dominant platform for bioanalysis in regulated and research environments. It separates compounds in the liquid phase based on their polarity and other interactions, followed by highly specific and sensitive detection using a tandem mass spectrometer.

Causality Behind the LC-MS/MS Workflow: Bypassing Derivatization

The single greatest advantage of LC-MS/MS for this application is the elimination of the derivatization step .[18] Because separation occurs in the liquid phase and ionization techniques like Electrospray Ionization (ESI) can generate gas-phase ions from polar, non-volatile, and thermally fragile molecules directly from solution, the entire rationale for derivatization is removed.

This fundamental difference leads to a significantly more streamlined, faster, and often more robust workflow. Sample preparation can be simplified to "dilute-and-shoot" approaches for clean matrices like urine, or rapid protein precipitation for plasma and serum.[19][20] This simplification directly translates to higher sample throughput, a critical factor for large-scale clinical studies. Furthermore, the ability to analyze polar glucuronide conjugates directly (without hydrolysis) offers greater analytical flexibility.

Experimental Protocol: A Validated LC-MS/MS Method

The following protocol represents a common, high-throughput workflow for quantifying nicotine and its metabolites.[11][19][20]

  • Sample Pre-treatment:

    • For Plasma/Serum (Protein Precipitation):

      • Pipette 100 µL of sample into a microcentrifuge tube.

      • Add an appropriate isotopically labeled internal standard solution (e.g., 50 µL containing Nicotine-d4, Cotinine-d3, 3HC-d3).[20]

      • Add 300-400 µL of cold acetonitrile or methanol to precipitate proteins.

      • Vortex for 1 minute, then centrifuge at high speed (>10,000 rpm) for 10 minutes.

      • Transfer the clear supernatant to an autosampler vial for injection. Dilution with water may be required depending on the initial organic percentage.

    • For Urine ('Dilute-and-Shoot' or Precipitation):

      • Pipette 100 µL of urine into a microcentrifuge tube.

      • Add internal standards.

      • Add 900 µL of mobile phase A or a suitable buffer.[19] For a cleaner sample, an acetone precipitation can be performed.[11][19]

      • Vortex, centrifuge, and transfer the supernatant for injection.

  • LC-MS/MS Analysis:

    • Injection: Inject 5-10 µL of the prepared sample.

    • LC Column: A reversed-phase C18 or a Phenyl-Hexyl column is commonly used for good retention and separation of the target analytes.[20][21]

    • Mobile Phase: A typical mobile phase consists of water with a small amount of acid (e.g., 0.1% formic acid) as Mobile Phase A, and acetonitrile or methanol with 0.1% formic acid as Mobile Phase B. A gradient elution is employed.

    • MS/MS Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Detection is performed using Multiple Reaction Monitoring (MRM), which provides exceptional specificity. For each analyte, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.[20][22]

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (Urine, Plasma, Saliva) Precipitation Protein Precipitation or 'Dilute-and-Shoot' Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Transfer Transfer Supernatant Centrifugation->Transfer LC_Inject LC Injection Transfer->LC_Inject LC_Separation LC Separation (Polarity-based) LC_Inject->LC_Separation MSMS_Detection MS/MS Detection (MRM Mode) LC_Separation->MSMS_Detection Data_Analysis Data_Analysis MSMS_Detection->Data_Analysis Data Analysis & Quantification

Caption: Streamlined LC-MS/MS workflow for nicotine metabolites.

Head-to-Head Comparison: Performance and Practicality

The choice between GC-MS and LC-MS/MS hinges on a trade-off between various performance metrics and practical laboratory considerations.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Rationale & Field Insights
Sample Prep Complexity HighLow to ModerateGC-MS requires multi-step LLE/SPE followed by a mandatory, time-consuming derivatization step.[13] LC-MS/MS often uses a simple protein precipitation or dilution.[11][20]
Derivatization Required? Yes (Mandatory) No This is the most significant workflow differentiator. Eliminating derivatization vastly improves throughput and reduces potential sources of error.[18]
Throughput LowHighThe simplified sample prep and faster analytical run times (often <5 minutes) of LC-MS/MS make it ideal for large sample batches.[23]
Sensitivity GoodExcellent Modern LC-MS/MS instruments typically offer lower limits of detection (LOD) and quantification (LOQ), crucial for assessing low-level exposure (e.g., secondhand smoke).[10][22][24]
Specificity Good (with SIM)Excellent The MRM detection mode in tandem MS provides superior specificity, minimizing interferences from complex biological matrices.[25]
Analyte Scope Limited to volatile/derivatizable compounds. Requires hydrolysis for conjugates.[13]Broad . Can analyze polar, non-volatile, and thermally labile compounds, including intact glucuronide conjugates.LC-MS/MS offers a more comprehensive metabolic snapshot in a single run without requiring hydrolysis.
Matrix Effects Generally lowerCan be significantIon suppression or enhancement is a key challenge in LC-MS/MS that must be managed with good chromatography and the use of co-eluting, isotopically-labeled internal standards.[19]
Primary Application Established toxicology labs; targeted analysis where high throughput is not the primary driver.Clinical research, high-throughput screening, regulated bioanalysis, comprehensive metabolic profiling. LC-MS/MS is the modern standard for this application due to its speed, sensitivity, and specificity.[21][24]

Conclusion: The Verdict for Modern Bioanalysis

While GC-MS is a powerful and reliable technique that laid the foundation for nicotine metabolite analysis, its laborious and multi-step workflow, centered around the mandatory derivatization step, renders it less efficient for modern research and clinical demands.[12][13]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the unequivocally superior technique for the routine, high-throughput, and highly sensitive analysis of nicotine and its metabolites. Its ability to bypass derivatization streamlines the entire analytical process, enabling faster turnaround times and reduced analytical variability.[18] The outstanding sensitivity and specificity of the MRM scan mode make it the gold standard for accurately quantifying metabolites even at the very low concentrations associated with secondhand smoke exposure.[24] While matrix effects must be carefully controlled, the use of isotopically labeled internal standards effectively mitigates this challenge, ensuring data of the highest accuracy and precision. For laboratories tasked with analyzing large numbers of biological samples for tobacco exposure, LC-MS/MS is the authoritative and most effective choice.

References

  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (166), 1-36. [Link]

  • National Center for Biotechnology Information. (n.d.). Chapter 5: Biomarkers of Human Exposure to Environmental Tobacco Smoke (ETS). Bookshelf. [Link]

  • Benowitz, N. L., Bernert, J. T., Caraballo, R. S., Holiday, D. B., & Wang, J. (2009). Assessing secondhand smoke using biological markers. Tobacco Control, 18(5), 348–359. [Link]

  • Wagener, T. L., & Stepanov, I. (2016). Biomarkers of exposure to new and emerging tobacco delivery products. Cancer Epidemiology, Biomarkers & Prevention, 25(12), 1547–1557. [Link]

  • Ferreira, A. I., Silva, R., & Magalhães, A. (2021). Recent Developments in the Determination of Biomarkers of Tobacco Smoke Exposure in Biological Specimens: A Review. Molecules, 26(4), 984. [Link]

  • Murphy, S. E., Wickham, K. M., Lindgren, B. R., Spector, L. G., & Joseph, A. (2013). Impact of Genetic Variants in the Nicotine Metabolism Pathway on Nicotine Metabolite Levels in Smokers. Cancer Epidemiology, Biomarkers & Prevention, 22(1), 78–86. [Link]

  • PharmGKB. (n.d.). Nicotine Pathway, Pharmacokinetics. [Link]

  • Dempsey, D., Tutka, P., Jacob, P., Allen, F., Schoedel, K., Tyndale, R. F., & Benowitz, N. L. (2004). Nicotine metabolism and elimination kinetics in newborns. Clinical Pharmacology & Therapeutics, 76(3), 241–252. [Link]

  • MDPI. (2021). Tobacco Smoke Biomarkers. Encyclopedia. [Link]

  • McGuffey, J. E., Wei, B., Bernert, J. T., Morrow, J. C., Xia, B., Wang, L., & Blount, B. C. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLOS ONE, 9(7), e101816. [Link]

  • Merianos, A. L., Jandarov, R. A., Mahabee-Gittens, E. M., & Matt, G. E. (2020). Comparison of Liquid Chromatography Mass Spectrometry and Enzyme-Linked Immunosorbent Assay Methods to Measure Salivary Cotinine Levels in Ill Children. International Journal of Environmental Research and Public Health, 17(4), 1203. [Link]

  • Charles River Laboratories. (n.d.). LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. [Link]

  • Agilent Technologies. (2013). Modified QuEChERS for HILIC LC/MS/MS Analysis of Nicotine and Its Metabolites in Fish. [Link]

  • ResearchGate. (n.d.). Pathways of nicotine metabolism. [Link]

  • Yilmaz, A., Can, M., & Ozaslan, M. S. (2025). Method Validation for the Determination of Nicotine and Nicotine Metabolite Levels in Urine, Serum, and Saliva Samples. Biomedical Chromatography, e70096. [Link]

  • Moinuddin, G., Kazi, T. G., Afridi, H. I., Talpur, F. N., & Khan, M. S. (2012). Analytical determination of nicotine in tobacco leaves by gas chromatography–mass spectrometry. Arabian Journal of Chemistry, 5(2), 225-229. [Link]

  • Kumar, P., Kumar, S., Singh, R., Kumar, A., Singh, P., & Singh, S. (2014). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. Journal of Neuroimmune Pharmacology, 9(3), 383–394. [Link]

  • Oprean, R., Oprean, L., Tane,A., & Muntean, D. L. (2014). NICOTINE DETERMINATION FROM TABACCO BY GC/MS. Farmacia, 62(5), 982-989. [Link]

  • Restek. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. [Link]

  • PLOS ONE. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. [Link]

  • ProBiologists. (n.d.). NicAlert™ test strip performance comparison with LC-MS/MS and immunoassay methods for nicotine and cotinine. [Link]

  • Phenomenex, Inc. (2022). Rapid, Sensitive LC–MS-MS Analysis of Nicotine and Metabolites. LCGC International. [Link]

  • ResearchGate. (2025). Method Validation for the Determination of Nicotine and Nicotine Metabolite Levels in Urine, Serum, and Saliva Samples. [Link]

  • NYC Office of Chief Medical Examiner. (n.d.). NICOTINE and COTININE by SOLID PHASE EXTRACTION. [Link]

  • Ulusoy, Y., & Ulusoy, S. (2020). INVESTIGATION OF THE RELATIONSHIP BETWEEN NICOTINE AND COTININE CONCENTRATIONS IN HUMAN BIOLOGICAL SAMPLES BY A GC-MS METHOD. Journal of Research in Pharmacy, 24(5), 652-662. [Link]

  • ResearchGate. (2025). Determination of Cotinine by LC-MS-MS with Automated Solid-Phase Extraction. [Link]

  • Allen, A. J., Dale, L. C., & Hatsukami, D. K. (1998). A new gas chromatography-mass spectrometry method for simultaneous determination of total and free trans-3'-hydroxycotinine and cotinine in the urine of subjects receiving transdermal nicotine. Clinical Chemistry, 44(12), 2538–2542. [Link]

  • ACS Omega. (2025). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. [Link]

  • MDPI. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. [Link]

  • ResearchGate. (2025). Exposure Assessment of Nicotine and Cotinine by GC-MS. [Link]

  • U.S. Food and Drug Administration. (n.d.). Update to LIB No. 4550 Quantitation of Nicotine in Tobacco Products. [Link]

  • MDPI. (2023). Two Fast GC-MS Methods for the Measurement of Nicotine, Propylene Glycol, Vegetable Glycol, Ethylmaltol, Diacetyl, and Acetylpropionyl in Refill Liquids for E-Cigarettes. [Link]

  • Brčić Karačonji, I., & Skender, L. (2006). Determination of Nicotine and Cotinine in Urine by Headspace Solid Phase Microextraction Gas Chromatography with Mass Spectrometric Detection. Arhiv za higijenu rada i toksikologiju, 57(3), 277-284. [Link]

  • Shin, H. S., Kim, J. G., Shin, Y. J., & Jee, S. H. (2002). Sensitive and simple method for the determination of nicotine and cotinine in human urine, plasma and saliva by gas chromatography-mass spectrometry. Journal of Chromatography B, 769(1), 177–183. [Link]

  • Gika, H. G., & Raikos, N. (2024). Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking. Journal of Pharmaceutical and Biomedical Analysis, 249, 116345. [Link]

  • McHugh, C., Moore, C., & Kelsh, S. (2012). Simultaneous Quantification of Nicotine, Cotinine, trans-3′-Hydroxycotinine, Norcotinine and Mecamylamine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 36(5), 336–343. [Link]

  • Son, Y., & Liria, M. (2020). Analysis of Nicotine and Impurities in Electronic Cigarette Solutions and Vapor. Journal of the Undergraduate Research Organization at the University of New Hampshire, 16(2). [Link]

  • Pertanika Journal of Science & Technology. (2023). Chromatography and Spectroscopy Methods for the Analysis of Nicotine and Other Chemical Ingredients in E-Liquid Formulation. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Methods for Tobacco Biomarker Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison and practical instruction on the cross-validation of analytical methods for the quantification of tobacco biomarkers. As the landscape of tobacco and nicotine products evolves, rigorous and reliable analytical methodology is paramount for accurate exposure assessment and its implications for public health and drug development.[1][2] This document is structured to provide not only procedural steps but also the scientific rationale behind the selection of methods, validation parameters, and data interpretation, ensuring a robust and defensible analytical workflow.

Introduction: The Imperative for Rigorous Biomarker Analysis

Tobacco use and exposure to its constituents remain a leading cause of preventable disease and death worldwide.[3] Accurate measurement of tobacco biomarkers in biological matrices such as urine, blood, and saliva is crucial for a variety of applications, including:

  • Clinical Trials: Assessing compliance and efficacy of smoking cessation therapies.[4]

  • Epidemiological Studies: Understanding population-level exposure and risk.

  • Product Development: Evaluating the exposure profile of new and emerging nicotine delivery products.[1]

The cross-validation of analytical methods is a critical step to ensure that data is reliable, reproducible, and comparable across different laboratories, studies, or analytical platforms.[5] This guide will focus on the most prevalent and analytically significant tobacco biomarkers and the gold-standard methods for their quantification.

Key Tobacco Biomarkers and Their Significance

The selection of appropriate biomarkers is fundamental to any exposure assessment study. The ideal biomarker should be specific to tobacco exposure, have a well-understood metabolism and half-life, and be detectable at relevant concentrations.

BiomarkerParent CompoundBiological MatrixSignificance
Nicotine NicotineUrine, Plasma, SalivaPrimary psychoactive alkaloid in tobacco; indicates recent exposure.[6][7]
Cotinine NicotineUrine, Plasma, SalivaMajor metabolite of nicotine with a longer half-life, making it a reliable indicator of tobacco use.[6][7]
trans-3'-hydroxycotinine (3-OH-cotinine) CotinineUrineA major metabolite of cotinine, its ratio to cotinine can indicate the rate of nicotine metabolism.
Anabasine & Anatabine Minor Tobacco AlkaloidsUrineUseful for distinguishing between tobacco use and nicotine replacement therapy (NRT).[3]
Tobacco-Specific Nitrosamines (TSNAs) Nicotine and other alkaloidsUrine, TobaccoA group of potent carcinogens formed during the curing and processing of tobacco.[8][9] Key TSNAs include N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).[8][10]

Core Analytical Methodologies: A Comparative Overview

The choice of analytical methodology is dictated by the specific biomarker, the required sensitivity and selectivity, and the desired sample throughput. The three primary techniques employed for tobacco biomarker analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. This technique is widely considered the gold standard for the quantification of small molecules in complex biological matrices.[2][11][12]

Strengths:

  • High Specificity and Selectivity: The ability to select for both the parent ion and a specific fragment ion minimizes the risk of interference from other compounds in the matrix.[3][10]

  • High Sensitivity: Capable of detecting and quantifying biomarkers at very low concentrations (ng/mL to pg/mL levels).[11][13]

  • Multiplexing Capability: Allows for the simultaneous analysis of multiple biomarkers in a single run.[3][13]

  • Quantitative Accuracy and Precision: Provides reliable and reproducible quantitative data.[3][13]

Limitations:

  • Cost: Instrumentation and operational costs are relatively high.[14]

  • Complexity: Requires skilled operators for method development, validation, and troubleshooting.

  • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect accuracy and precision.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS separates volatile and thermally stable compounds in the gas phase, followed by detection using a mass spectrometer. It is a powerful technique for the analysis of specific tobacco biomarkers, particularly TSNAs.[8][10][15]

Strengths:

  • High Resolution: Provides excellent separation of complex mixtures.

  • High Sensitivity and Selectivity: Particularly when used in tandem MS (GC-MS/MS) mode.[8][10]

  • Established Methods: Well-documented and validated methods are available for many tobacco biomarkers.[8][10][15]

Limitations:

  • Derivatization Requirement: Many non-volatile biomarkers require chemical derivatization to make them suitable for GC analysis, which can add complexity and variability to the workflow.

  • Thermal Degradation: Not suitable for thermally labile compounds.

Immunoassays

Principle: Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), utilize the specific binding of an antibody to the target biomarker.[12]

Strengths:

  • High Throughput: Well-suited for screening a large number of samples.

  • Cost-Effective: Generally less expensive than chromatographic methods.[14]

  • Ease of Use: Can be performed with minimal sample preparation and automated on various platforms.[16]

Limitations:

  • Cross-Reactivity: Antibodies may cross-react with structurally similar compounds, leading to a lack of specificity and potentially overestimating biomarker concentrations.[12][14][17][18]

  • Semi-Quantitative Nature: Often provide semi-quantitative or qualitative results, making them more suitable for screening rather than precise quantification.[14][17]

  • Limited Multiplexing: Typically designed to detect a single biomarker.

Comparative Summary of Analytical Methods
FeatureLC-MS/MSGC-MSImmunoassay
Specificity Very HighHigh to Very HighModerate to High
Sensitivity Very HighHighModerate to High
Quantitative Accuracy HighHighLow to Moderate
Throughput Moderate to HighModerateHigh
Cost per Sample HighModerate to HighLow
Primary Application Confirmatory analysis, precise quantificationConfirmatory analysis, volatile compoundsScreening, qualitative assessment

The Cross-Validation Workflow: A Step-by-Step Guide

Cross-validation is the process of demonstrating that a validated analytical method produces consistent and reliable results when performed by different laboratories, with different analysts, or using different instrumentation.[5]

Diagram: Cross-Validation Workflow

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Interpretation Phase A Define Scope and Acceptance Criteria B Develop Validation Protocol A->B C Select Participating Laboratories/Methods B->C D Prepare and Distribute Standardized Samples C->D E Independent Analysis by Each Laboratory/Method D->E F Data Collection and Reporting E->F G Statistical Comparison of Results F->G H Investigate Discrepancies G->H I Final Report and Conclusion H->I

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: Treat (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 as a hazardous chemical waste. Do not dispose of it down the drain.[1] Segregate from other waste streams and follow the specific protocols outlined in this guide.

Introduction: Beyond the Experiment

As researchers and scientists at the forefront of drug development, our responsibility extends beyond the successful synthesis and application of novel compounds. The safe and environmentally conscious disposal of chemical reagents is a critical component of laboratory excellence and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4, a deuterated analog with applications in metabolic studies.

Deuterated compounds, although not radioactive, require careful handling due to potential isotopic effects on biological systems.[1] The core principle for their disposal is to treat them as hazardous chemical waste.[1]

Hazard Profile and Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to understand the potential hazards associated with (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4. Based on its structural analogs, the following hazards should be assumed:

Hazard ClassPotential EffectsSource of Concern
Acute Toxicity (Oral, Dermal) Fatal if swallowed or in contact with skin.[5]Nicotine is highly toxic.
Flammability Highly flammable liquid and vapor.[3][6]The 1-methylpyrrolidine component suggests flammability.
Corrosivity Causes severe skin burns and eye damage.[3]The 1-methylpyrrolidine component can be corrosive.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[5]Nicotine and its derivatives pose a significant environmental hazard.

Personal Protective Equipment (PPE) is non-negotiable. The following PPE must be worn at all times when handling (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 and its waste:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.[3]

  • Eye/Face Protection: Chemical safety goggles and a face shield.[5]

  • Skin and Body Protection: A chemical-resistant lab coat or apron.[7]

  • Respiratory Protection: All handling of this compound and its waste should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[8]

Step-by-Step Disposal Protocol

The following procedure provides a clear workflow for the safe disposal of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4.

Step 1: Waste Segregation and Container Selection

Proper segregation is the cornerstone of safe chemical waste management.

  • Dedicated Waste Container: Collect all waste containing (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 in a dedicated, chemically compatible, and leak-proof container.[1][9] Do not mix this waste with other chemical streams to prevent unforeseen reactions.[10]

  • Container Material: Use a container made of a material compatible with organic solvents and amines, such as high-density polyethylene (HDPE).

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[10]

    • The full chemical name: "(R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4"

    • The primary hazards: "Toxic," "Flammable," "Corrosive"

    • The date of waste accumulation.

Step 2: Waste Storage Pending Disposal

Proper interim storage is crucial to maintain a safe laboratory environment.

  • Location: Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[1][10] This area should be away from heat sources, open flames, and incompatible materials.[3][4]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

Step 3: Arranging for Professional Disposal

Disposal of hazardous waste is a regulated process that must be handled by certified professionals.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the pickup and disposal of hazardous chemical waste.[10] They will have established procedures and relationships with licensed waste disposal vendors.

  • Documentation: Maintain a detailed record of the waste generated, including the chemical name, quantity, and date of accumulation. This documentation is essential for regulatory compliance.[10]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

Spill Response

In the event of a spill of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.[8]

  • Control Ignition Sources: If the material is flammable, extinguish all nearby ignition sources.[3][8]

  • Containment: For small spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[8][10]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[3]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department immediately.[10]

Exposure Response
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[5][11]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5][11]

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the decision-making and procedural flow.

G cluster_0 Waste Generation & Segregation cluster_1 Interim Storage cluster_2 Final Disposal A Generate (R,S)-1-Methyl-3- nicotinoylpyrrolidone-d4 Waste B Select Dedicated, Compatible Waste Container A->B C Label Container: 'Hazardous Waste' Chemical Name Hazards (Toxic, Flammable, Corrosive) Date B->C D Store Sealed Container in Designated Satellite Accumulation Area C->D E Use Secondary Containment D->E F Contact Institutional EHS Office E->F G Maintain Accurate Waste Records F->G H Arrange for Pickup by Licensed Waste Vendor F->H

Caption: Decision-making workflow for the disposal of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 is not merely a procedural task but a reflection of our commitment to a safe and sustainable research environment. By adhering to these guidelines, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.

References

  • BenchChem. (n.d.). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
  • BenchChem. (2025, December). Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Laboratory Professionals.
  • Sigma-Aldrich. (2026, January 29). Safety Data Sheet - 1-methylpyrrolidine.
  • Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet - 1-Methylpyrrolidine.
  • University of California, San Francisco. (2020). Procedures for Collecting and Shipping Specimens for Measurement of Nicotine, Cotinine and Other Nicotine Metabolites, Tobacco Alkaloids, and Carcinogen Biomarkers.
  • wikiHow. (2025, April 30). How to Get Nicotine Out of Your System: Easy Ways to Prep for a Drug Test.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet - methyl nicotinate.
  • Synergy Recycling. (n.d.). Disposal of deuterium (D₂).
  • Bio-Techne. (2020, May 30). Safety Data Sheet - Nicotine.
  • Healthline. (2023, June 22). How Long Does Nicotine Stay in Your System? Lab Test Results.
  • DuPont. (2012, November 1). Product Safety Summary Sheet - N-Methyl-Pyrrolidone.
  • ChemicalBook. (2026, January 17). 1-Methyl-3-pyrrolidinol - Safety Data Sheet.
  • Spectrum Chemical. (2015, June 3). Safety Data Sheet - 1-METHYL-2-PYRROLIDINONE.
  • Merck. (n.d.). Safety Data Sheet - 1-Methyl-2-pyrrolidone.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Recovered. (2024, November 27). How Long Does Nicotine Stay in Your System?
  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (166), 29–64.
  • LGC Standards. (n.d.). (R,S)-1-Methyl-3-nicotinoylpyrrolidine.
  • BenchChem. (n.d.). Navigating the Safe Disposal of N-Methylpiperazine-d4: A Procedural Guide.
  • American Chemistry Council. (n.d.). Disposal of Waste MDI and Used MDI Storage Containers.
  • US Environmental Protection Agency. (2026, January 22). Management of Hazardous Waste Pharmaceuticals.
  • National Oceanic and Atmospheric Administration. (n.d.). NICOTINE. CAMEO Chemicals.

Sources

Personal protective equipment for handling (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: Cotinine-d4 (racemic), 1-Methyl-5-(3-pyridinyl)-2-pyrrolidinone-d4 (related isomer) Chemical Class: Pyridine Alkaloid / Stable Isotope Standard Application: Internal Standard for LC-MS/MS Bioanalysis of Nicotine Metabolites

Part 1: Executive Safety Directive

Status: High-Value Analytical Standard / Chemical Hazard

(R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 is a deuterated form of a primary nicotine metabolite. While stable isotopes (deuterium) are non-radioactive , this compound must be handled with the rigor of a toxic alkaloid.

Core Hazard Profile:

  • Toxicity: Like its parent compound (Cotinine/Nicotine derivatives), it acts as a stimulant and irritant. It is harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Physicochemical: Hygroscopic solid. Expensive (loss prevention is a safety and economic priority).

  • Solvent Vector: Often reconstituted in Methanol (MeOH) or Acetonitrile (ACN). The solvent frequently dictates the immediate flammability and permeation risks.

The Golden Rule: Treat this compound as a "Particulate Hazard" during weighing and a "Permeation Hazard" during solubilization.

Part 2: The Hierarchy of Controls & PPE Matrix

Do not rely on PPE alone. Use this hierarchy:

  • Elimination: (N/A for required standards)

  • Engineering: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.

  • Administrative: Restricted access; no solo work.

  • PPE: (See Matrix below).

Task-Based PPE Specifications
ComponentSpecificationScientific Rationale
Hand Protection (Solids) Nitrile Gloves (4-5 mil) Sufficient for dry powder handling. Prevents skin oils from contaminating the isotope (which ruins MS signals).
Hand Protection (Solvents) Double Gloving or Laminate (Silver Shield) If dissolving in Methanol , standard nitrile degrades quickly. Double gloving creates a breakthrough buffer.
Respiratory Fume Hood / LEV Primary Control. Prevents inhalation of micro-particulates during transfer.
Respiratory (Backup) N95 or P100 Respirator Only if hood is unavailable (Emergency only). Alkaloid dusts are potent irritants.
Eye Protection Chemical Splash Goggles Safety glasses with side shields are minimum; Goggles preferred to prevent vapor absorption into mucosal membranes.
Body Protection Lab Coat (Cotton/Poly) Buttoned to neck. Prevents migration of particulates to street clothes.
Part 3: Operational Protocol (Step-by-Step)

This protocol ensures Quantitative Recovery (saving money) and Exposure Minimization (saving health).

Phase A: Preparation & Equilibration
  • Thermal Equilibration: Remove the vial from the freezer (-20°C). Allow it to reach room temperature inside a desiccator before opening.

    • Why? Opening a cold vial condenses atmospheric water into the product. This alters the weight (weighing error) and degrades the deuterated standard (H/D exchange).

  • Static Control: Place the vial on an anti-static mat or use an ionizing gun if available.

    • Why? Dry alkaloid powders are static-prone and will "jump" out of the vial, causing inhalation risk and loss of product.

Phase B: Weighing & Solubilization
  • Primary Engineering Control: Perform all weighing inside a certified Fume Hood.

  • The "Washing" Technique (Preferred over Weighing Paper):

    • Do not weigh the powder onto paper.

    • Step 1: Tare the receiving volumetric flask.

    • Step 2: Transfer the solid directly into the flask.

    • Step 3: If solid sticks to the spatula/vial, rinse it into the flask using the solvent (e.g., Methanol).

    • Safety Benefit: Eliminates dust generation from scraping weighing paper.

  • Solvent Addition: Add solvent slowly to the volumetric flask. Cap immediately.

    • Caution: Methanol is highly volatile. Use a dispenser or glass pipette, never pour freely.

Phase C: Storage of Stock Solutions
  • Vial Selection: Transfer solution to Amber Borosilicate Glass vials with PTFE-lined caps.

    • Why? Plastic absorbs alkaloids; Clear glass degrades light-sensitive pyridines. PTFE prevents solvent evaporation.

  • Labeling: Mark as "TOXIC - ISOTOPE STANDARD". Include concentration and solvent.[1][3]

Part 4: Emergency & Disposal Response

Scenario 1: Dry Powder Spill

  • Do NOT sweep (creates dust).[4]

  • Action: Cover with a wet paper towel (dampened with water) to immobilize the powder. Wipe up and place in a sealed bag.

  • Decontamination: Wash surface with 10% bleach or mild detergent to degrade alkaloid residues.

Scenario 2: Solvent Spill (Methanolic Solution)

  • Action: Evacuate area if >500mL. For small standard spills, cover with absorbent pads.

  • PPE: Wear respirator if outside hood (Methanol vapors are toxic).

Disposal:

  • Solid Waste: P-Listed or Toxic waste stream (depending on local regulations for Nicotine derivatives).

  • Liquid Waste: Organic Solvent Waste (Halogenated vs. Non-Halogenated depending on solvent).

  • Never pour down the drain.

Part 5: Visual Workflow (Process Logic)

SafetyProtocol cluster_safety Critical Safety Checkpoints Storage Storage (-20°C) Desiccated Equilibration Thermal Equilibration (Room Temp in Desiccator) Storage->Equilibration Prevent Condensation PPE_Check PPE Verification (Nitrile + Goggles + Lab Coat) Equilibration->PPE_Check Before Opening Weighing Weighing Process (Inside Fume Hood) PPE_Check->Weighing Engineering Control Active Solubilization Solubilization (Methanol/ACN) Weighing->Solubilization Quant. Transfer Stock_Storage Stock Storage (Amber Vial / PTFE Cap) Solubilization->Stock_Storage Sealed immediately Waste Disposal (Hazardous Chemical Stream) Solubilization->Waste Rinsate/Trash

Caption: Operational workflow emphasizing thermal equilibration to prevent hydrolysis and engineering controls during the critical weighing phase.

Part 6: References
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 856687, Cotinine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Substance Information: Cotinine - Registration Dossier. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2014). Fourth National Report on Human Exposure to Environmental Chemicals - Cotinine Fact Sheet. Retrieved from [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.